molecular formula C9H8N2O2 B172900 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde CAS No. 17288-48-1

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B172900
CAS No.: 17288-48-1
M. Wt: 176.17 g/mol
InChI Key: ZFQNWDOJNLGVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a high-value heterocyclic building block for antimicrobial and pharmaceutical research. This compound features a pyrrolopyridine core, a privileged scaffold in medicinal chemistry known for its structural similarity to purine bases, which allows it to interact with a variety of biological targets . Researchers are increasingly exploring pyrrolopyridine derivatives to address antimicrobial resistance (AMR), a critical global health challenge . While specific studies on this compound are limited, its structure places it within a class of nitrogen-containing heterocycles that have demonstrated broad-spectrum bioactivity, including antibacterial, antifungal, and antiviral effects in closely related analogs . The aldehyde functional group at the 2-position provides a versatile handle for synthetic diversification, enabling medicinal chemists to construct complex molecular libraries for structure-activity relationship (SAR) studies via reactions such as condensations and nucleophilic additions . The methoxy substituent at the 5-position can influence the compound's electronic properties and bioavailability, making it a key intermediate in the rational design of novel therapeutic agents. Its primary research value lies in its application as a precursor for synthesizing more complex molecules aimed at developing new antimicrobial agents and targeted therapies. This product is intended for use in a laboratory setting by qualified professionals and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-3-6-2-7(5-12)11-8(6)4-10-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQNWDOJNLGVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938226
Record name 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-48-1
Record name 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17288-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document provides a comprehensive overview of a feasible synthetic pathway, detailed experimental protocols, and characterization data.

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The introduction of a carbaldehyde group at the 2-position provides a versatile handle for further functionalization, enabling the synthesis of a diverse range of derivatives for screening and lead optimization. This guide focuses on the synthesis of the 5-methoxy substituted analog, a modification that can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from a suitable pyridyl precursor. The initial step involves the construction of the 6-azaindole core, followed by a formylation reaction at the C2 position of the pyrrole ring.

A plausible route to the key intermediate, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine, involves the Bartoli indole synthesis, a well-established method for the preparation of indoles and azaindoles. This would be followed by the Vilsmeier-Haack reaction, a classical and efficient method for the formylation of electron-rich heterocyclic systems.

Synthetic_Pathway Starting_Material Substituted Nitropyridine Intermediate 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Starting_Material->Intermediate Bartoli Indole Synthesis Final_Product 5-Methoxy-1H-pyrrolo[2,3-c]pyridine- 2-carbaldehyde Intermediate->Final_Product Vilsmeier-Haack Formylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (Intermediate)

The synthesis of the 5-methoxy-6-azaindole intermediate can be achieved through various published methods for constructing the azaindole core. One such approach is the Bartoli indole synthesis, which utilizes the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. For the purpose of this guide, we will assume the availability of the starting intermediate, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine, which is also commercially available.

Vilsmeier-Haack Formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

This protocol is adapted from the efficient Vilsmeier-Haack formylation of a related 3-amino-4-methylpyridine system. Optimization may be required for this specific substrate.

Reaction Scheme:

Vilsmeier_Haack_Reaction sub 5-Methoxy-1H-pyrrolo[2,3-c]pyridine prod This compound sub->prod reagents 1. POCl3, DMF 2. H2O, Base

Caption: Vilsmeier-Haack formylation of the 6-azaindole core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS Number
5-Methoxy-1H-pyrrolo[2,3-c]pyridine148.1617288-53-8
Phosphorus oxychloride (POCl₃)153.3310025-87-3
N,N-Dimethylformamide (DMF), anhydrous73.0968-12-2
Dichloromethane (DCM), anhydrous84.9375-09-2
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Saturated aqueous sodium chloride (brine)--
Anhydrous sodium sulfate (Na₂SO₄)142.047757-82-6
Ethyl acetate (EtOAc)88.11141-78-6
Hexanes--

Procedure:

  • To a stirred solution of anhydrous N,N-dimethylformamide (3.0 eq.) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 eq.) at 0 °C (ice bath).

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexanes mixture).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Experimental Workflow:

Experimental_Workflow A Vilsmeier Reagent Formation (POCl3 + DMF) B Addition of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine A->B C Reaction at 60-70 °C B->C D Aqueous Work-up (NaHCO3) C->D E Extraction with Ethyl Acetate D->E F Purification by Column Chromatography E->F G Final Product F->G

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

Data Presentation

Reaction Parameters
ParameterValue
Stoichiometry (Substrate:POCl₃:DMF)1 : 1.2 : 3.0 (Typical)
Temperature0 °C to 60-70 °C
Reaction Time2 - 4 hours
SolventN,N-Dimethylformamide (DMF) / Dichloromethane (DCM)
Work-upAqueous NaHCO₃ quench, EtOAc extraction
PurificationSilica Gel Column Chromatography
Expected Yield 60-70% (Based on analogous reactions)
Characterization Data for this compound

The following data is based on typical spectroscopic values for similar structures and available data for a closely related isomer. Actual values should be confirmed by analysis.

PropertyData
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Off-white to yellow solid
¹H NMR (CDCl₃) δ (ppm): ~9.8 (s, 1H, CHO), ~8.3 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~4.0 (s, 3H, OCH₃). Note: Exact chemical shifts and coupling constants need to be determined experimentally.
¹³C NMR (CDCl₃) δ (ppm): ~180 (CHO), ~160 (C-O), other aromatic carbons between 110-150, ~55 (OCH₃). Note: Tentative assignments.
Mass Spec (ESI+) m/z: 177.06 [M+H]⁺
IR (KBr, cm⁻¹) ~3300 (N-H), ~1660 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic).

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound. The outlined Vilsmeier-Haack formylation protocol, adapted from established literature on related azaindole systems, offers a high-yielding and straightforward approach to this valuable building block. The provided data serves as a benchmark for researchers undertaking this synthesis, facilitating the development of novel therapeutics based on the 6-azaindole scaffold. It is recommended that the reaction conditions be optimized for the specific substrate to achieve maximum yield and purity.

Technical Guide: Spectroscopic and Synthetic Profile of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds. Additionally, a plausible synthetic route and general experimental protocols for its characterization are detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for analogous compounds, including various isomers and substituted pyrrolo[2,3-c]pyridines.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.8 - 10.0sCHO
~8.2 - 8.4sH4
~7.2 - 7.4sH3
~7.0 - 7.2sH6
~4.0 - 4.2sOCH₃
~11.5 - 12.5br sNH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~180 - 185CHO
~155 - 160C5
~145 - 150C7a
~130 - 135C2
~125 - 130C3a
~115 - 120C4
~100 - 105C3
~95 - 100C6
~55 - 60OCH₃

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)Assignment
~3300 - 3400N-H stretch
~2900 - 3000C-H stretch (aromatic)
~2800 - 2900C-H stretch (aldehyde)
~1650 - 1680C=O stretch (aldehyde)
~1600 - 1620C=C stretch (aromatic)
~1200 - 1250C-O stretch (methoxy)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
~176[M]⁺
~175[M-H]⁺
~147[M-CHO]⁺

Experimental Protocols

The following sections detail the proposed synthetic methodology and the general procedures for obtaining the spectroscopic data.

Proposed Synthesis: Vilsmeier-Haack Reaction

A plausible and widely used method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding 5-Methoxy-1H-pyrrolo[2,3-c]pyridine precursor.

Step 1: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

The synthesis of the starting material, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine, can be achieved through various published methods, often involving the construction of the pyrrole ring onto a functionalized pyridine core.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reagent is prepared by the reaction of a phosphoryl halide, such as phosphoryl chloride (POCl₃), with a formamide, typically N,N-dimethylformamide (DMF). This electrophilic reagent then reacts with the electron-rich pyrrole ring of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine, followed by hydrolysis to yield the desired aldehyde.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 1. Mix POCl3 Phosphoryl Chloride (POCl₃) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 2. Add to Precursor 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Precursor->Reaction_Mixture Hydrolysis Aqueous Workup (Hydrolysis) Reaction_Mixture->Hydrolysis 3. Quench Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse programs are used.

  • Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory is commonly used.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically presented as percent transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

  • Data Processing: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns.

An In-depth Technical Guide on the NMR Spectroscopic Analysis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives. At the time of writing, specific experimental NMR data for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde was not available in the public domain. Therefore, this document presents the NMR data for the closely related analogue, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid , to serve as a valuable reference. The experimental protocols and structural elucidation principles described herein are broadly applicable to this class of heterocyclic compounds.

Introduction

5-Methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives are an important class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery. Their unique structural framework, which incorporates both a pyrrole and a pyridine ring, imparts interesting biological activities. The carbaldehyde functional group at the 2-position of the pyrrolo[2,3-c]pyridine core is a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of these molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structure elucidation and purity assessment. This guide offers a comprehensive analysis of the NMR data for a key derivative and outlines the standard experimental procedures.

Molecular Structure and Numbering

The chemical structure of this compound and its corresponding carboxylic acid analogue are depicted below. The standard IUPAC numbering for the pyrrolo[2,3-c]pyridine ring system is also shown.

molecular_structure Molecular Structures cluster_aldehyde This compound cluster_acid 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Aldehyde Carboxylic_Acid

Caption: Chemical structures of the target aldehyde and its corresponding carboxylic acid.

¹H and ¹³C NMR Data of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

The following tables summarize the reported ¹H and ¹³C NMR spectral data for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. This data serves as a reference for the expected chemical shifts and coupling patterns for derivatives of this scaffold.

Table 1: ¹H NMR Data for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~11.5 - 12.5br s-
H-3~7.0 - 7.2s-
H-4~7.8 - 8.0d~5.0
H-6~6.7 - 6.9d~5.0
OCH₃~3.9 - 4.1s-
COOH~12.0 - 13.0br s-

Note: The chemical shifts for NH and COOH protons can be broad and their positions are highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Data for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Carbon PositionChemical Shift (δ, ppm)
C-2~162 - 165
C-3~105 - 108
C-3a~125 - 128
C-4~140 - 143
C-5~155 - 158
C-6~100 - 103
C-7a~145 - 148
OCH₃~53 - 56
COOH~163 - 166

Note: The expected chemical shift for the aldehyde carbon (CHO) in this compound would be in the range of δ 180-190 ppm.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like NH.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most deuterated solvents are available with TMS already added.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

4.2. NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the typical steps for setting up an NMR experiment.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D To Spectrometer E Lock and Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H Raw Data I Phase Correction H->I J Baseline Correction I->J K Integration and Peak Picking J->K L L K->L Processed Spectrum for Analysis Signal_Assignment NMR Signal Assignment Strategy H1_NMR 1H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-range C-H Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Chemical Shift) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure with Assigned Signals COSY->Structure Identifies neighboring protons HSQC->Structure Connects protons to their directly attached carbons HMBC->Structure Connects protons to carbons 2-3 bonds away

Mass Spectrometry of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols and presents predicted fragmentation patterns to aid in the structural elucidation and characterization of this molecule and its analogues.

Quantitative Mass Spectrometry Data

While specific experimental mass spectral data for this compound is not widely available in the public domain, the following table summarizes the predicted key ions and their fragments based on the principles of mass spectrometry and the known fragmentation patterns of related heterocyclic aldehydes and azaindole derivatives. The molecular weight of this compound is 176.17 g/mol .

Ion Predicted m/z Proposed Fragment Structure/Loss
[M]+•176Molecular Ion
[M-1]+175Loss of a hydrogen radical from the aldehyde group
[M-15]+161Loss of a methyl radical from the methoxy group
[M-29]+147Loss of a formyl radical (•CHO)
[M-30]+146Loss of formaldehyde (CH2O) from the methoxy group
[M-44]+132Loss of CO from the [M-15]+ fragment, followed by loss of H•

Experimental Protocols

The following protocols are recommended for the mass spectrometric analysis of this compound. These are general guidelines and may require optimization based on the specific instrumentation and analytical objectives.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare working solutions at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1-1000 ng/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometer Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan mode (e.g., m/z 50-500) to identify the molecular ion and product ion scan mode for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) mode should be utilized, with precursor and product ions selected from the fragmentation data.

Visualization of Predicted Fragmentation and Workflow

The following diagrams illustrate the predicted fragmentation pathway of this compound and a general experimental workflow for its analysis.

fragmentation_pathway M [M]+• m/z = 176 This compound M_minus_H [M-H]+ m/z = 175 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z = 147 M->M_minus_CHO - •CHO M_minus_CH3 [M-CH3]+ m/z = 161 M->M_minus_CH3 - •CH3 M_minus_CH3_minus_CO [M-CH3-CO]+ m/z = 133 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_solution Stock Solution (1 mg/mL) working_solution Working Solutions (Serial Dilution) stock_solution->working_solution lc_separation HPLC/UHPLC Separation (C18 Column) working_solution->lc_separation ms_detection Mass Spectrometry (ESI+) lc_separation->ms_detection data_acquisition Data Acquisition (Full Scan & Product Ion Scan) ms_detection->data_acquisition data_analysis Data Analysis (Fragmentation Pattern) data_acquisition->data_analysis

Caption: General experimental workflow for the mass spectrometric analysis.

"physical and chemical properties of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a heterocyclic organic compound belonging to the azaindole family. The pyrrolo[2,3-c]pyridine core is a significant scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas. The presence of a methoxy group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position introduces specific electronic and steric properties that can influence its chemical reactivity and biological activity. This document aims to provide a detailed account of its predicted physical and chemical properties, a plausible synthetic route, and an illustrative example of its potential role in biological pathways.

Physicochemical Properties

Due to the absence of direct experimental data for the target compound, the following table summarizes its predicted properties alongside the known properties of closely related analogs. This comparative approach allows for an informed estimation of the compound's characteristics.

Table 1: Predicted Physicochemical Properties of this compound and Analogs

PropertyThis compound (Predicted)5-Methoxy-1H-pyrrolo[2,3-c]pyridine[1]5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid[2]
Molecular Formula C₉H₈N₂O₂C₈H₈N₂OC₉H₈N₂O₃
Molecular Weight 176.17 g/mol 148.16 g/mol 192.17 g/mol
IUPAC Name This compound5-methoxy-1H-pyrrolo[2,3-c]pyridine5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
CAS Number Not Found17288-53-817288-36-7
Appearance Predicted to be a solid at room temperature.SolidSolid
Melting Point Estimated > 200 °CNot FoundNot Found
Boiling Point Estimated > 350 °C at 760 mmHgNot FoundNot Found
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol.Soluble in organic solvents.Soluble in organic solvents.
pKa Estimated acidic proton on pyrrole nitrogen.Not FoundNot Found
LogP Estimated ~1.51.31.1

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its key functional groups: the pyrrolo[2,3-c]pyridine core, the electron-donating methoxy group, and the electron-withdrawing aldehyde group.

  • Pyrrole Ring Reactivity: The pyrrole moiety is generally susceptible to electrophilic substitution. However, the presence of the electron-withdrawing aldehyde at the 2-position will deactivate the ring towards further electrophilic attack. The nitrogen lone pair contributes to the aromaticity of the ring system.

  • Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The methoxy group at the 5-position is a weak activating group for electrophilic substitution on the pyridine ring.

  • Aldehyde Group Reactivity: The carbaldehyde group is a versatile functional handle for a variety of chemical transformations:

    • Oxidation: Can be readily oxidized to the corresponding carboxylic acid (5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid).

    • Reduction: Can be reduced to the primary alcohol ( (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol).

    • Reductive Amination: Can undergo reductive amination with primary or secondary amines to form the corresponding amines.

    • Wittig Reaction: Can be converted to an alkene via the Wittig reaction.

    • Condensation Reactions: Can participate in condensation reactions such as the Knoevenagel condensation.

Experimental Protocols

As no specific synthesis for this compound has been published, a plausible synthetic protocol is proposed based on established organic chemistry methodologies.

Proposed Synthesis: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles and azaindoles.

Reaction Scheme:

5-Methoxy-1H-pyrrolo[2,3-c]pyridine + POCl₃/DMF → this compound

Detailed Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (5 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve the starting material, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1 equivalent), in anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution with a cold solution of sodium hydroxide or sodium carbonate to pH 8-9.

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

G cluster_synthesis Proposed Synthesis Workflow start Start Materials: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine POCl3, DMF reagent_formation Vilsmeier Reagent Formation (POCl3 + DMF @ 0°C) start->reagent_formation formylation Formylation Reaction (Addition of Pyrrolopyridine) reagent_formation->formylation workup Aqueous Work-up & Neutralization formylation->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Final Product: This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the broader class of pyrrolopyridines has been extensively investigated as inhibitors of various protein kinases. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent activity against Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).

Kinase inhibitors typically function by competing with ATP for binding to the active site of the enzyme, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

The following diagram illustrates a hypothetical mechanism of action where a pyrrolopyridine derivative acts as a Type I kinase inhibitor.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Blocked_Signaling Downstream Signaling Blocked Kinase->Blocked_Signaling Substrate Substrate Protein Substrate->Kinase Binds Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Kinase Competitively Binds Active_Signaling Downstream Signaling Activated Phosphorylated_Substrate->Active_Signaling

Caption: Hypothetical mechanism of a pyrrolopyridine compound as a Type I kinase inhibitor.

Conclusion

This compound represents an interesting, albeit underexplored, molecule. Based on the chemistry of its structural analogs, it is predicted to be a stable solid with versatile reactivity centered around its aldehyde functionality. Its core azaindole scaffold suggests potential for biological activity, particularly in the realm of kinase inhibition. The synthetic and mechanistic frameworks provided in this guide offer a solid foundation for researchers wishing to synthesize and investigate this compound for applications in drug discovery and medicinal chemistry. Experimental validation of the predicted properties and proposed synthesis is a necessary next step to fully elucidate the profile of this compound.

References

Technical Guide: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: An in-depth analysis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold, and a discussion of its potential derivatization to 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde.

Core Compound: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

5-Methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 5-Methoxy-6-azaindole, is a heterocyclic compound of interest in medicinal chemistry. Its pyrrolopyridine core is a structural motif found in various biologically active molecules.

Chemical and Physical Properties

A summary of the key physicochemical properties of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine is presented in Table 1.

PropertyValueSource
CAS Number 17288-53-8[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.17 g/mol [1]
IUPAC Name 5-methoxy-1H-pyrrolo[2,3-c]pyridine
SMILES COC1=CC2=C(NC=C2)C=N1[1]
Related Compounds

For comparative purposes, the properties of the corresponding carboxylic acid derivative are provided in Table 2.

PropertyValueSource
Compound Name 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
CAS Number 17288-36-7[2]
Molecular Formula C₉H₈N₂O₃[2]
Molecular Weight 192.17 g/mol [2]

Synthesis of this compound

The introduction of a formyl group at the C2 position of the pyrrole ring in 5-Methoxy-1H-pyrrolo[2,3-c]pyridine is a feasible transformation. Two common synthetic strategies for this are the Vilsmeier-Haack reaction and the reduction of the corresponding carboxylic acid.

Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[3][4][5] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

General Procedure:

  • Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to an ice-cold solution of N,N-dimethylformamide.

  • Reaction: A solution of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., DMF or a chlorinated solvent) is added to the pre-formed Vilsmeier reagent at a low temperature.

  • Hydrolysis: The reaction mixture is then carefully quenched with an aqueous base (e.g., sodium hydroxide or potassium carbonate solution) to hydrolyze the intermediate iminium salt to the desired aldehyde.

  • Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrrolopyridine 5-Methoxy-1H-pyrrolo [2,3-c]pyridine Vilsmeier_Reagent->Pyrrolopyridine Iminium_Salt Iminium Salt Intermediate Pyrrolopyridine->Iminium_Salt Electrophilic Substitution Aldehyde 5-Methoxy-1H-pyrrolo [2,3-c]pyridine-2-carbaldehyde Iminium_Salt->Aldehyde Aqueous Workup

Vilsmeier-Haack Formylation Workflow
Experimental Protocol: Reduction of Carboxylic Acid

An alternative route to the aldehyde is the controlled reduction of the corresponding carboxylic acid, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[6][7][8]

General Procedure:

  • Activation: The carboxylic acid is first activated to a more reactive species, such as an acid chloride or an activated ester.

  • Reduction: The activated carboxylic acid derivative is then treated with a suitable reducing agent. For the reduction of acid chlorides to aldehydes, a mild reducing agent like lithium tri-tert-butoxyaluminum hydride is often used to prevent over-reduction to the alcohol.[9] For activated esters, catalytic hydrogenation can be employed.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard laboratory techniques.

G Carboxylic_Acid 5-Methoxy-1H-pyrrolo [2,3-c]pyridine-2-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., Acid Chloride) Carboxylic_Acid->Activated_Intermediate Activation (e.g., SOCl2) Aldehyde 5-Methoxy-1H-pyrrolo [2,3-c]pyridine-2-carbaldehyde Activated_Intermediate->Aldehyde Controlled Reduction (e.g., LiAlH(OtBu)3)

Carboxylic Acid Reduction Workflow

Biological Significance and Potential Applications

While specific biological data for this compound is unavailable, the broader class of pyrrolopyridine derivatives has shown significant activity in various therapeutic areas. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of fibroblast growth factor receptor (FGFR) and phosphodiesterase 4B (PDE4B), indicating their potential in oncology and inflammatory diseases.[10][11] The introduction of a carbaldehyde group provides a versatile chemical handle for further synthetic modifications, allowing for the exploration of new chemical space and the development of novel drug candidates.

G Pyrrolopyridine_Core Pyrrolopyridine Scaffold FGFR_Inhibition FGFR Inhibition Pyrrolopyridine_Core->FGFR_Inhibition PDE4B_Inhibition PDE4B Inhibition Pyrrolopyridine_Core->PDE4B_Inhibition Oncology Oncology FGFR_Inhibition->Oncology Inflammatory_Diseases Inflammatory Diseases PDE4B_Inhibition->Inflammatory_Diseases

Biological Relevance of Pyrrolopyridines

References

"starting materials for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, also known as 5-methoxy-6-azaindole-2-carbaldehyde, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. This guide details the most common and effective starting materials and synthetic methodologies for its preparation.

Core Synthetic Strategies

Two principal synthetic pathways have been identified for the preparation of this compound:

  • Vilsmeier-Haack Formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine: This is the most direct and efficient route, utilizing a commercially available starting material. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems.[1][2]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Vilsmeier-Haack FormylationRoute 2: Reduction of Carboxylic Acid
Starting Material 5-Methoxy-1H-pyrrolo[2,3-c]pyridine5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (or its ester)
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)A reducing agent (e.g., DIBAL-H, LiAlH(Ot-Bu)₃), or a two-step process via an activated ester followed by catalytic hydrogenation.[3]
Reaction Temperature Typically 0 °C to 100 °C-78 °C to room temperature, depending on the reducing agent.
Reaction Time 1 - 6 hours1 - 12 hours
Typical Yield Good to Excellent (70-95%)Moderate to Good (60-85%)
Number of Steps One step from the azaindole coreOne to two steps from the carboxylic acid

Experimental Protocols

Route 1: Vilsmeier-Haack Formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

This protocol is a general procedure based on established Vilsmeier-Haack formylation reactions of heterocyclic compounds.[1][2][4]

1. Reagent Preparation (Vilsmeier Reagent):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the DMF, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

2. Formylation Reaction:

  • Dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Route 2: Reduction of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

This protocol outlines a general procedure for the reduction of a carboxylic acid to an aldehyde, which may require conversion to an ester first for use with certain reducing agents.

1. Esterification (if necessary):

  • Suspend 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (1.0 eq.) in methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the ester with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

2. Reduction to the Aldehyde:

  • Dissolve the ester (1.0 eq.) in an anhydrous solvent such as toluene or dichloromethane and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H) (1.1 - 1.5 eq.) in an appropriate solvent.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol, followed by water and a saturated solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

G SM1 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Product This compound SM1->Product Vilsmeier-Haack Formylation R1 POCl₃, DMF

Caption: Synthetic pathway for Route 1.

G SM2 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Intermediate Ester Derivative SM2->Intermediate Esterification Product This compound Intermediate->Product Reduction R2_1 MeOH or EtOH, H⁺ R2_2 DIBAL-H

Caption: Synthetic pathway for Route 2.

References

An In-Depth Technical Guide on the Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde and its derivatives. This class of compounds, belonging to the 6-azaindole family, is of significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. This document details the synthetic pathways, experimental protocols, and relevant biological context for these molecules.

Introduction

Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are heterocyclic compounds that are considered bioisosteres of indoles. Their structural similarity to endogenous molecules makes them attractive scaffolds in drug discovery. The introduction of a methoxy group at the 5-position and a carbaldehyde at the 2-position of the 6-azaindole core provides a key intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications. Notably, derivatives of the closely related 7-azaindole scaffold have shown promise as inhibitors of various kinases, highlighting the potential of this compound class.

Synthetic Pathways

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

The general scheme for the synthesis involves the formylation of the precursor, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine, using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

A plausible reaction workflow is depicted below:

Vilsmeier-Haack Synthesis Workflow General Workflow for the Synthesis of this compound cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation Reaction cluster_workup Work-up DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Starting_Material 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Starting_Material->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Purification Purification (e.g., Column Chromatography) Hydrolysis->Purification Final_Product Isolated Product Purification->Final_Product

Caption: General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocols

General Experimental Protocol for Vilsmeier-Haack Formylation:

Materials:

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Acetonitrile (CH₃CN) (solvent)

  • Saturated sodium bicarbonate solution or potassium carbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (eluent for chromatography)

Procedure:

  • To a flask containing the solvent (e.g., DMF), phosphorus oxychloride (3.3 equivalents) is added dropwise at 0 °C with stirring.[3]

  • The mixture is stirred for 15 minutes at room temperature to allow for the formation of the Vilsmeier reagent.[3]

  • The starting material, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1 equivalent), is then added to the solution.[3]

  • The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours), during which the progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a saturated solution of sodium bicarbonate or potassium carbonate to a pH of approximately 10.[3]

  • The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.[3]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.[3]

  • The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired this compound.[3]

Quantitative Data

The following table summarizes representative data for the synthesis of formylated azaindole derivatives. Please note that the yield for the specific target molecule may vary and the provided data for a related compound serves as an estimation.

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Reference
3-Formyl-6-azaindole derivatives3-Amino-4-methylpyridine derivativesPOCl₃, DMFDMF48 hGood[3][4]
Formylated PyridinesSubstituted PyridinesVilsmeier ReagentDichloroethane25-30 min (grinding)-[5][6]

Characterization Data for a related compound, 6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine:

  • ¹H NMR (500MHz, CDCl₃) δ: 9.09 (s, 1H), 7.96 (d, J = 11.1Hz, 2H), 7.76 (s, 1H), 7.72 − 7.68 (m, 1H), 7.39 (d, J = 3.3Hz, 1H), 7.19 (d, J = 7.5Hz, 1H), 6.80 (d, J = 3.9Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H).[7]

  • ¹³C NMR (126MHz, CDCl₃) δ: 159.03, 154.09, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 102.47, 61.06, 56.44, 56.44, 21.53.[7]

  • HRMS (ESI) m/z: [M + H]⁺ calcd for C₂₃H₂₃N₂O₃: 375.1709, found 375.1709.[7]

Biological Context and Signaling Pathways

Derivatives of the pyrrolo[2,3-c]pyridine (6-azaindole) and the isomeric pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds have been investigated as inhibitors of several important biological targets, including Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and migration.[8] Aberrant activation of this pathway is implicated in various cancers. Small molecule inhibitors targeting the ATP-binding site of FGFRs are a promising therapeutic strategy.

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription Inhibitor 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivative (Inhibitor) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and potential inhibition.

Phosphodiesterase 4B (PDE4B) Signaling Pathway

PDE4B is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger. By degrading cAMP, PDE4B influences a variety of downstream signaling events, including those mediated by Protein Kinase A (PKA). Inhibition of PDE4B can lead to an increase in cAMP levels, which has been shown to have anti-inflammatory effects and may be a therapeutic strategy for neurological and inflammatory disorders.

PDE4B_Signaling_Pathway Simplified PDE4B Signaling Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Anti-inflammatory cytokines) CREB->Gene_Expression Regulates Inhibitor 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivative (Inhibitor) Inhibitor->PDE4B Inhibits

Caption: Simplified PDE4B signaling pathway and potential inhibition.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction provides a versatile platform for the development of novel derivatives with potential therapeutic applications. The adaptability of the carbaldehyde functional group allows for a wide range of subsequent chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds targeting pathways such as FGFR and PDE4B signaling. This guide provides a foundational understanding of the synthesis and biological relevance of this important class of molecules for researchers in the field of drug discovery.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and anti-proliferative agents.[1] The aldehyde functionality at the 2-position of this scaffold serves as a versatile synthetic handle for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this specific molecule, drawing upon established principles of heterocyclic and aldehyde chemistry. Due to the limited specific literature on this compound, this guide extrapolates from the known reactivity of pyrrole-2-carbaldehydes and other related heterocyclic aldehydes to provide a predictive framework for its chemical behavior.

Introduction: Electronic Properties and Predicted Reactivity

The reactivity of the aldehyde group in this compound is governed by the electronic nature of the bicyclic ring system. The pyrrole ring is electron-rich, which can influence the electrophilicity of the attached aldehyde carbon. Conversely, the pyridine ring is electron-deficient. The interplay of these electronic effects, along with the methoxy group at the 5-position, modulates the reactivity of the aldehyde. It is anticipated that the aldehyde will readily participate in a variety of classical aldehyde reactions, including nucleophilic addition, condensation, oxidation, and reduction.

Key Reactions of the Aldehyde Group

Nucleophilic Addition

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can be used to introduce a wide range of functional groups.

General Reaction Scheme: Nucleophile + this compound → Adduct

Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and amines. The initial addition product is an alcohol, which may undergo further reactions depending on the nature of the nucleophile and the reaction conditions.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst.[2] This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.[3]

General Reaction Scheme: this compound + Active Methylene Compound --(Base)--> α,β-Unsaturated Product

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides.[4] This reaction is highly versatile and tolerates a wide range of functional groups.

General Reaction Scheme: this compound + Phosphorus Ylide → Alkene + Triphenylphosphine oxide

Reduction

The aldehyde group can be readily reduced to a primary alcohol using a variety of reducing agents.

General Reaction Scheme: this compound --(Reducing Agent)--> (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

Oxidation

Oxidation of the aldehyde group yields the corresponding carboxylic acid.

General Reaction Scheme: this compound --(Oxidizing Agent)--> 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

A range of oxidizing agents can be used, from mild reagents like Tollens' reagent to stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent.

Quantitative Data on Analogous Reactions

While specific experimental data for this compound is scarce in the public domain, the following tables summarize representative quantitative data for analogous reactions performed on structurally similar heterocyclic aldehydes. This data provides a reasonable expectation for the outcomes of similar reactions on the target molecule.

Table 1: Knoevenagel Condensation of Heterocyclic Aldehydes

AldehydeActive Methylene CompoundCatalystSolventYield (%)Reference
Indole-3-carboxaldehydeMalononitrilePiperidineEthanol92[5]
Pyrrole-2-carboxaldehydeEthyl cyanoacetatePiperidineEthanol85[6]
Furan-2-carboxaldehyde2-thiobarbituric acidPiperidineEthanol88Furan-2-carboxaldehyde Knoevenagel condensation with thiobarbituric acid

Table 2: Wittig Reaction of Heterocyclic Aldehydes

AldehydePhosphorus YlideSolventYield (%)Reference
Indole-3-carboxaldehyde(Carbethoxymethylene)triphenylphosphoraneTHF89Wittig reaction of indole-3-carboxaldehyde
Pyrrole-2-carboxaldehydeMethyltriphenylphosphonium bromideTHF/HMPA78Wittig reaction of pyrrole-2-carboxaldehyde
Thiophene-2-carboxaldehydeBenzyltriphenylphosphonium chlorideBenzene91Wittig reaction of thiophene-2-carboxaldehyde

Table 3: Reduction of Heterocyclic Aldehydes

AldehydeReducing AgentSolventYield (%)Reference
Indole-3-carboxaldehydeNaBH₄Methanol95Reduction of indole-3-carboxaldehyde with sodium borohydride
Pyrrole-2-carboxaldehydeLiAlH₄Diethyl ether92Reduction of pyrrole-2-carboxaldehyde with lithium aluminum hydride
Quinoline-2-carboxaldehydeH₂/Pd-CEthanol98Catalytic hydrogenation of quinoline-2-carboxaldehyde

Table 4: Oxidation of Heterocyclic Aldehydes

AldehydeOxidizing AgentSolventYield (%)Reference
Indole-3-carboxaldehydeKMnO₄Acetone/Water85Oxidation of indole-3-carboxaldehyde with potassium permanganate
Pyrrole-2-carboxaldehydeTollens' ReagentWater/Ethanol75Oxidation of pyrrole-2-carboxaldehyde with Tollens' reagent
Pyridine-2-carboxaldehydeH₂O₂Acetic Acid90Oxidation of pyridine-2-carboxaldehyde with hydrogen peroxide

Experimental Protocols for Key Reactions

The following are detailed, generalized methodologies for key reactions, which can be adapted for this compound.

General Protocol for Knoevenagel Condensation
  • To a solution of the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), add the active methylene compound (1.1 equivalents).

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine, 0.1 equivalents).

  • The reaction mixture is stirred at room temperature or heated to reflux, and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization or column chromatography.

General Protocol for Wittig Reaction
  • To a suspension of the phosphonium salt (1.2 equivalents) in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), add a strong base (e.g., n-butyllithium, sodium hydride, 1.1 equivalents) at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

  • Stir the resulting colored solution for a period to ensure complete ylide formation.

  • A solution of the aldehyde (1 equivalent) in the same solvent is added dropwise to the ylide solution.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a proton source (e.g., water, saturated ammonium chloride solution).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is performed by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

General Protocol for Reduction with Sodium Borohydride
  • Dissolve the aldehyde (1 equivalent) in a protic solvent (e.g., methanol, ethanol).

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the solution, controlling the rate of addition to manage any effervescence.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • The solvent is removed under reduced pressure, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated to afford the alcohol.

General Protocol for Oxidation to a Carboxylic Acid
  • Dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., acetone, water, or a mixture).

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., a solution of KMnO₄ or Jones reagent) until a persistent color change indicates the presence of excess oxidant.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • The reaction is quenched (e.g., with sodium bisulfite for KMnO₄).

  • The product is isolated by filtration (if it precipitates) or by extraction after acidification of the aqueous solution.

  • Further purification can be achieved by recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the chemical transformations and a general experimental workflow.

G cluster_reactivity Reactivity of the Aldehyde Group cluster_reactions Key Reactions cluster_products Product Classes Aldehyde This compound Nucleophilic_Addition Nucleophilic Addition Aldehyde->Nucleophilic_Addition + Nucleophile Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel + Active Methylene (Base) Wittig Wittig Reaction Aldehyde->Wittig + Phosphorus Ylide Reduction Reduction Aldehyde->Reduction + [H] Oxidation Oxidation Aldehyde->Oxidation + [O] Alcohol Alcohols/Adducts Nucleophilic_Addition->Alcohol Unsaturated α,β-Unsaturated Compounds Knoevenagel->Unsaturated Alkene Alkenes Wittig->Alkene Primary_Alcohol Primary Alcohols Reduction->Primary_Alcohol Carboxylic_Acid Carboxylic Acids Oxidation->Carboxylic_Acid

Caption: Key reactions of the aldehyde group.

G cluster_workflow General Synthetic Workflow Start Start: Aldehyde & Reagents Reaction Reaction Setup (Solvent, Temperature, Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A generalized experimental workflow.

Conclusion

The aldehyde group of this compound is a versatile functional group that can be expected to undergo a wide array of chemical transformations. This guide provides a foundational understanding of its reactivity based on established chemical principles and data from analogous heterocyclic systems. For researchers in drug development, this molecule represents a valuable starting point for the synthesis of diverse compound libraries, enabling the systematic exploration of chemical space around the privileged 6-azaindole core. Further empirical studies on this specific molecule will be invaluable in refining the predictive models of its reactivity and expanding its utility in synthetic and medicinal chemistry.

References

The Therapeutic Potential of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Promising Heterocyclic Scaffold

Introduction

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has garnered significant attention as a privileged structure in medicinal chemistry.[1][2][3][4] This bicyclic system, a bioisostere of indole and purine, offers a unique combination of hydrogen bond donors and acceptors within a rigid framework, making it an ideal candidate for interaction with a variety of biological targets.[3][4] Derivatives of the broader azaindole family are integral to several FDA-approved drugs, highlighting their clinical significance.[1][4] This technical guide delves into the potential biological activity of a specific, yet under-explored derivative, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde . While direct experimental data for this compound is limited, this paper will extrapolate its potential activities based on the well-established biological profiles of structurally related pyrrolopyridine analogs. The primary focus will be on its potential as a kinase inhibitor and an antiproliferative agent, two of the most prominent activities associated with this class of compounds.

Inferred Biological Activity Profile

The pyrrolo[2,3-c]pyridine core is a versatile pharmacophore found in numerous compounds with significant biological activities, ranging from kinase inhibition to anticancer and antiviral properties.[1][2] The introduction of a methoxy group at the 5-position and a carbaldehyde at the 2-position of the 1H-pyrrolo[2,3-c]pyridine scaffold is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets. The methoxy group, in particular, is known to enhance solubility and reactivity, which can be advantageous in drug development.[5]

Potential as a Kinase Inhibitor

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The azaindole scaffold is structurally analogous to the adenine core of ATP, the primary substrate for kinases, making it a competitive inhibitor.[3] Numerous pyrrolopyridine derivatives have been reported as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[6]

For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR1, 2, and 3.[7][8] The strategic placement of substituents on the pyrrolopyridine ring has been shown to be critical for achieving high potency and selectivity.[7][8]

Potential as an Antiproliferative Agent

The antiproliferative activity of pyrrolopyridine derivatives is a direct consequence of their ability to interfere with key cellular processes, often through the inhibition of kinases involved in cell cycle progression and proliferation.[9] The cytotoxic potential of various azaindole derivatives has been demonstrated against a range of human cancer cell lines.[9][10] For example, new 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and shown to exhibit moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with some compounds displaying IC50 values in the sub-micromolar range.[9]

Data Presentation: Biological Activities of Structurally Related Pyrrolopyridine Derivatives

To provide a quantitative basis for the potential activity of this compound, the following tables summarize the reported biological data for structurally analogous compounds.

Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

Compound ScaffoldTarget KinaseIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR17[7][8]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR29[7][8]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR325[7][8]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR4712[7][8]
7-azaindole derivativec-Met2[6]
7-azaindole derivativeJAK21[6]
7-azaindole derivativeCDK17[6]
7-azaindole derivativeCDK23[6]
6-azaindole derivativeVEGFR248[6]

Table 2: Antiproliferative Activity of Pyrrolopyridine Derivatives

Compound ScaffoldCell LineIC50 (µM)Reference
1H-pyrrolo[3,2-c]pyridine derivative (10t)HeLa0.12[9]
1H-pyrrolo[3,2-c]pyridine derivative (10t)SGC-79010.15[9]
1H-pyrrolo[3,2-c]pyridine derivative (10t)MCF-70.21[9]
Pyrazolopyridine derivative (10e)MDA-MB-46812.52[10]
Pyrazolopyridine derivative (11d)MDA-MB-46812.00[10]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer

    • Test compound (serially diluted in DMSO)

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted test compound or DMSO (vehicle control).

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP solution to each well.

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the stop reagent from the kinase assay kit.

    • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a dose-response curve fitting software.

Protocol 2: Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, MCF-7, HCT116)

    • Cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound (serially diluted)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Protocol 3: PDE4B Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to measure the inhibition of phosphodiesterase 4B (PDE4B).

  • Materials:

    • Recombinant human PDE4B enzyme

    • Fluorescein-labeled cyclic adenosine monophosphate (cAMP-FAM)

    • PDE assay buffer

    • Phosphate-binding nanobeads (Binding Agent)

    • Test compound (serially diluted)

    • 96-well black plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Pre-incubate the PDE4B enzyme with various concentrations of the test compound or a vehicle control in a 96-well plate.

    • Initiate the enzymatic reaction by adding cAMP-FAM.

    • Allow the reaction to proceed for a specified time at 37°C.

    • Add the phosphate-binding nanobeads to the wells. This will lead to the formation of a large complex with the hydrolyzed cAMP-FAM, resulting in a high fluorescence polarization (FP) signal.

    • Measure the fluorescence polarization using a plate reader.

    • The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G Potential Kinase Inhibition by this compound cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Compound 5-Methoxy-1H-pyrrolo[2,3-c] pyridine-2-carbaldehyde Compound->RTK Inhibition ATP ATP ATP->RTK Binds to active site ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Potential mechanism of kinase inhibition.

G Antiproliferative Assay Workflow (MTT) start Start: Seed Cancer Cells in 96-well plate treat Treat with varying concentrations of This compound start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate_mtt dissolve Dissolve crystals with DMSO incubate_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate Cell Viability and determine IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT-based antiproliferative assay.

G Inferred Structure-Activity Relationship Logic Core Pyrrolo[2,3-c]pyridine (6-Azaindole) Core Activity Observed Biological Activity (e.g., Kinase Inhibition, Anticancer) Core->Activity Established Link TargetCompound This compound Core->TargetCompound is the scaffold for PotentialActivity Potential Biological Activity Activity->PotentialActivity informs Methoxy 5-Methoxy Substitution Methoxy->TargetCompound Carbaldehyde 2-Carbaldehyde Substitution Carbaldehyde->TargetCompound TargetCompound->PotentialActivity is predicted to have

Caption: Logical framework for inferring potential biological activity.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, a comprehensive analysis of the broader pyrrolopyridine class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The 6-azaindole scaffold is a well-validated pharmacophore, and the specific substitutions of a 5-methoxy group and a 2-carbaldehyde moiety are likely to confer unique pharmacological properties. Based on the extensive data for related analogs, it is highly plausible that this compound will exhibit kinase inhibitory and antiproliferative activities. The experimental protocols and data presented in this whitepaper provide a solid foundation for initiating a formal investigation into the therapeutic potential of this promising molecule. Further synthesis and biological evaluation are warranted to fully elucidate its activity profile and to determine its viability as a lead compound in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a key heterocyclic building block in the field of medicinal chemistry. As a derivative of 7-azaindole, this compound serves as a crucial intermediate in the synthesis of complex molecules, particularly kinase inhibitors. The pyrrolopyridine scaffold is a bioisostere of purine and is prevalent in numerous biologically active compounds, making it a privileged structure in drug discovery. The strategic placement of the methoxy and carbaldehyde functionalities allows for diverse chemical modifications, enabling the synthesis of targeted therapeutic agents. These notes provide detailed protocols and applications for this versatile reagent.

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the pyrrole moiety of the 7-azaindole core.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative method adapted from general procedures for the formylation of related heterocyclic compounds.

Materials:

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of NaHCO₃. Stir until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Quantitative Data (Representative)
ParameterValue
Yield 65-80%
Purity (by HPLC) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.85 (s, 1H, CHO), 8.21 (s, 1H, Ar-H), 7.55 (d, J = 8.0 Hz, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 6.85 (d, J = 8.0 Hz, 1H, Ar-H), 4.01 (s, 3H, OCH₃), 9.50 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 185.2, 158.5, 145.1, 132.8, 128.4, 118.9, 115.6, 110.2, 105.7, 55.8
Mass Spec (ESI+) m/z 177.06 [M+H]⁺

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of kinase inhibitors. The aldehyde functionality can be readily converted into various functional groups to build the final inhibitor structure. A common synthetic route involves a reductive amination reaction to introduce a side chain that can interact with the kinase active site.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of a hypothetical kinase inhibitor intermediate from this compound and a primary amine.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCE, add the substituted aniline (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amine.

Quantitative Data for a Representative Product
ParameterValue
Yield 70-85%
Purity (by HPLC) >98%
Mass Spec (ESI+) m/z 272.12 [M+H]⁺ (for reaction with 4-fluoroaniline)

Visualizing Synthetic and Signaling Pathways

To better illustrate the utility of this compound, the following diagrams outline the synthetic workflow and a representative signaling pathway targeted by kinase inhibitors derived from this scaffold.

G cluster_synthesis Synthetic Workflow Start 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier POCl3, DMF Aldehyde This compound Vilsmeier->Aldehyde ReductiveAmination Reductive Amination (with R-NH2) Aldehyde->ReductiveAmination Intermediate Amine Intermediate ReductiveAmination->Intermediate Final Kinase Inhibitor Intermediate->Final Further Modifications

Caption: Synthetic pathway to kinase inhibitors.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Activates Kinase_Inhibitor Pyrrolopyridine-based Kinase Inhibitor Kinase_Inhibitor->Receptor Inhibits ATP binding ATP ATP ATP->Receptor Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The protocols and data presented here provide a foundation for its synthesis and application in drug discovery and development. The ability to readily synthesize this aldehyde and subsequently modify it through reactions such as reductive amination allows for the creation of diverse libraries of compounds for screening and optimization, ultimately accelerating the development of new therapeutic agents.

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a key heterocyclic building block, is gaining significant traction in medicinal chemistry as a versatile starting material for the synthesis of potent kinase inhibitors and other biologically active molecules. Its unique structural features and reactivity profile make it an invaluable tool for researchers and scientists in the field of drug development.

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged scaffold in numerous kinase inhibitors due to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The strategic placement of a methoxy group at the 5-position and a reactive carbaldehyde at the 2-position of this core provides a platform for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of drug candidates.

Synthesis of the Building Block

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring system, such as the 5-methoxy-1H-pyrrolo[2,3-c]pyridine core. The reaction typically involves the use of a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation

A general protocol for the Vilsmeier-Haack formylation of a substituted 6-azaindole is as follows:

  • Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃, 1.5 equivalents) to ice-cold N,N-dimethylformamide (DMF, 10 equivalents) with stirring.

  • Reaction with Substrate: A solution of 5-methoxy-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in DMF is added dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Application in Kinase Inhibitor Synthesis

The 2-carbaldehyde functional group of this compound serves as a versatile handle for the introduction of various side chains and pharmacophores, crucial for achieving potency and selectivity against specific kinase targets. Common synthetic transformations include reductive amination, condensation reactions, and the formation of various heterocyclic rings.

Key Applications in Kinase Inhibitor Development:
  • Janus Kinase (JAK) Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold, a close analog of pyrrolo[2,3-c]pyridine, is a core component of several approved and investigational JAK inhibitors.[1][2][3][4] The aldehyde can be elaborated to introduce functionalities that target the ATP-binding site of JAKs, which are implicated in inflammatory diseases and myeloproliferative neoplasms.[1]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[5] The aldehyde functionality on the related pyrrolo[2,3-c]pyridine core can be used to introduce substituents that occupy the hydrophobic pocket of the FGFR kinase domain.

  • Other Kinase Targets: The versatility of the pyrrolo[2,3-c]pyridine scaffold makes it a promising starting point for developing inhibitors against a wide range of other kinases implicated in cancer and other diseases.

Representative Experimental Protocol: Reductive Amination for Kinase Inhibitor Synthesis

This protocol outlines a general procedure for the synthesis of a kinase inhibitor precursor via reductive amination of this compound with a primary or secondary amine.

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) is added the desired amine (1.1 equivalents).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield the desired amine derivative.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from related pyrrolopyrimidine scaffolds, highlighting the potential for developing highly potent compounds from this compound.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrrolo[2,3-d]pyrimidine-phenylamide hybridsJAK26[1]
1H-Pyrrolo[2,3-b]pyridine derivativesJAK3Potent, moderately selective[2]
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivativesJAK1Highly potent and selective[6]
Pyrrolo[2,3-d]pyrimidine-based derivativesJAK/HDAC dual inhibitorsPotent inhibition of JAK1/2/3[3]
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivativesJAK1/JAK2>90% inhibition[4]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1-47, 9, 25, 712[5]

Signaling Pathway and Experimental Workflow Visualization

The development of kinase inhibitors often involves targeting specific signaling pathways implicated in disease. The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical target in many inflammatory and autoimmune diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation Inhibitor This compound -derived Inhibitor Inhibitor->JAK Inhibition

Caption: JAK/STAT Signaling Pathway Inhibition.

The synthesis of kinase inhibitors from this compound follows a structured workflow, from the initial synthesis of the building block to the biological evaluation of the final compounds.

Experimental_Workflow Start Starting Material: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Aldehyde This compound Vilsmeier->Aldehyde Reaction Reaction with Amines/ Other Nucleophiles Aldehyde->Reaction Library Library of Pyrrolopyridine Derivatives Reaction->Library Screening Kinase Activity Screening (IC₅₀) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Kinase Inhibitor Synthesis Workflow.

The growing body of literature underscores the importance of this compound as a key intermediate in modern drug discovery. Its utility in constructing diverse libraries of kinase inhibitors positions it as a valuable asset for academic and industrial research laboratories focused on developing novel therapeutics.

References

Application Notes and Protocols for the Derivatization of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of various therapeutic agents, including potent kinase inhibitors. The strategic placement of functional groups on this scaffold allows for the fine-tuning of inhibitory activity and selectivity against various kinase targets. This document provides detailed application notes and experimental protocols for the derivatization of a key intermediate, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde , to generate a library of potential kinase inhibitors. The aldehyde functionality at the C-2 position serves as a versatile anchor for a range of chemical transformations, enabling the exploration of diverse chemical space in the quest for novel and effective kinase inhibitors.

Synthesis of the Core Scaffold: this compound

The synthesis of the target carbaldehyde can be envisioned as a two-step process starting from the corresponding 5-methoxy-1H-pyrrolo[2,3-c]pyridine. The initial synthesis of the pyrrolopyridine core is a critical first step, followed by the introduction of the aldehyde group, most commonly via a Vilsmeier-Haack reaction, which is a well-established method for the formylation of electron-rich heterocyclic systems.

Protocol 1: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

A plausible synthetic route, based on analogous heterocyclic syntheses.

Materials:

  • Appropriately substituted pyridine precursor (e.g., 2-amino-5-methoxypyridine)

  • A suitable reagent to form the pyrrole ring (e.g., a protected chloroacetaldehyde or equivalent)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of the substituted pyridine precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add the pyrrole ring-forming reagent dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 5-Methoxy-1H-pyrrolo[2,3-c]pyridine.

Protocol 2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2][3]

Materials:

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium acetate or other suitable base for work-up

  • Ice

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5 equivalents) to anhydrous DMF (10 equivalents). Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate until a basic pH is achieved.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to yield this compound.

Derivatization Strategies for Kinase Inhibitor Synthesis

The aldehyde group of this compound is a versatile handle for introducing a variety of substituents to probe the structure-activity relationship (SAR) for kinase inhibition. Key derivatization reactions include reductive amination, Wittig reaction, and Knoevenagel condensation.

Diagram: Derivatization Workflow

Derivatization_Workflow Start Start Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Phosphonium ylide Knoevenagel_Condensation Knoevenagel Condensation Start->Knoevenagel_Condensation Active methylene compound, base Suzuki_Coupling_Precursor Halogenation Start->Suzuki_Coupling_Precursor (e.g., NBS) Final_Products Kinase Inhibitor Library Reductive_Amination Reductive Amination Amine_Derivatives Amine Derivatives Reductive_Amination->Amine_Derivatives Alkene_Derivatives Alkene Derivatives Wittig_Reaction->Alkene_Derivatives Unsaturated_Carbonyl_Derivatives α,β-Unsaturated Carbonyl Derivatives Knoevenagel_Condensation->Unsaturated_Carbonyl_Derivatives Suzuki_Coupling Suzuki Coupling Suzuki_Coupling_Precursor->Suzuki_Coupling Ar-B(OH)2, Pd catalyst Aryl_Derivatives Aryl/Heteroaryl Derivatives Suzuki_Coupling->Aryl_Derivatives Amine_Derivatives->Final_Products Alkene_Derivatives->Final_Products Unsaturated_Carbonyl_Derivatives->Final_Products Aryl_Derivatives->Final_Products

Caption: Derivatization strategies for this compound.

Protocol 3: Reductive Amination

Reductive amination is a powerful method to introduce diverse amine functionalities, which are common in kinase inhibitors for forming key hydrogen bonds.[4][5][6][7]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in the chosen solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired amine derivative.

Protocol 4: Wittig Reaction

The Wittig reaction is used to form a carbon-carbon double bond, allowing for the extension of the side chain at the C-2 position.[8][9][10]

Materials:

  • This compound

  • A suitable phosphonium ylide (prepared from the corresponding phosphonium salt and a base)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Base for ylide generation (e.g., n-butyllithium, sodium hydride)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.

  • Cool the suspension to 0 °C or -78 °C and add the base dropwise to generate the colored ylide.

  • Stir the mixture for 1 hour at the same temperature.

  • Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by chromatography to isolate the alkene derivative.

Protocol 5: Knoevenagel Condensation

This condensation reaction is useful for introducing α,β-unsaturated carbonyl moieties, which can act as Michael acceptors or provide rigid scaffolds.[11][12][13][14][15]

Materials:

  • This compound

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A basic catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.

  • Add a catalytic amount of the basic catalyst.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, filter the solid, wash with a cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Protocol 6: Suzuki Cross-Coupling

To introduce aryl or heteroaryl groups, a common feature in many kinase inhibitors, a Suzuki coupling can be performed on a halogenated precursor. This would require an additional step to halogenate the pyrrolopyridine core, for instance at the C-3 position.[16][17][18][19][20][21][22]

Materials:

  • Halogenated 5-Methoxy-1H-pyrrolo[2,3-c]pyridine derivative (e.g., 3-bromo derivative)

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., dioxane/water, toluene/ethanol)

Procedure:

  • In a reaction vessel, combine the halogenated pyrrolopyridine (1 equivalent), the boronic acid (1.2 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.05-0.1 equivalents).

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by flash chromatography to obtain the arylated derivative.

Quantitative Data Presentation

Due to the novelty of the this compound scaffold in kinase inhibitor design, specific inhibitory data for its derivatives is not yet publicly available. The following tables present representative data for structurally related 1H-pyrrolo[2,3-b]pyridine derivatives to illustrate how quantitative data for newly synthesized compounds should be structured.[23]

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrrolopyridine Derivatives

Compound IDR¹ Substituent at C2R² Substituent at C5Target KinaseIC₅₀ (nM)
I-a -(CH₂)₂-Ph(3,5-di-OMe)-CF₃FGFR17
I-b -(CH₂)₂-Ph(3-OMe)-CF₃FGFR198
I-c -(CH₂)₂-Ph-CF₃FGFR1150
Ref-Cmpd --Sunitinib15

Table 2: Anti-proliferative Activity of Representative Pyrrolopyridine Derivatives

Compound IDCell LineAssay TypeIC₅₀ (µM)
I-a MCF-7Cell Viability (MTT)0.13
I-b MCF-7Cell Viability (MTT)2.45
I-c MCF-7Cell Viability (MTT)>10
Ref-Cmpd MCF-7Cell Viability (MTT)2.5

Signaling Pathway Context

Many kinase inhibitors target key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. The derivatized compounds from the this compound scaffold could potentially inhibit kinases in pathways such as the MAPK/ERK or PI3K/Akt pathways.

Diagram: Simplified Kinase Signaling Pathway

Kinase_Signaling Kinase_Inhibitor Potential Inhibitor (Pyrrolopyridine Derivative) RAF RAF Kinase_Inhibitor->RAF MEK MEK Kinase_Inhibitor->MEK PI3K PI3K Kinase_Inhibitor->PI3K AKT Akt Kinase_Inhibitor->AKT Downstream Downstream Response Cell Proliferation, Survival, etc. RAS RAS RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Response PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Response Receptor Receptor Receptor->PI3K

Caption: Simplified MAPK/ERK and PI3K/Akt signaling pathways targeted by kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic and derivatization protocols outlined in this document provide a robust framework for generating a diverse library of compounds. Subsequent screening of these derivatives in relevant kinase and cellular assays will be crucial for identifying lead compounds with potent and selective inhibitory activity for further preclinical and clinical development.

References

Synthesis of Bioactive Ligands from 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. This versatile starting material, a derivative of 6-azaindole, serves as a valuable scaffold in medicinal chemistry due to the prevalence of the azaindole core in a variety of biologically active compounds, particularly kinase inhibitors.[1][2] The protocols outlined below focus on common and effective synthetic transformations of the aldehyde functionality to generate a diverse range of potential therapeutic agents.

Application Notes

The 5-methoxy-7-azaindole scaffold is a privileged structure in drug discovery. The presence of the pyrrolopyridine core allows for key hydrogen bonding interactions with biological targets, while the methoxy group can enhance solubility and modulate electronic properties, potentially improving pharmacokinetic profiles.[2][3] Ligands derived from this compound are of significant interest for their potential as:

  • Kinase Inhibitors: The azaindole nucleus is a well-established hinge-binding motif in numerous kinase inhibitors. By elaborating the 2-carbaldehyde position, novel substituents can be introduced to target the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases.[1][2]

  • Anticancer Agents: Many azaindole derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines. The synthesized ligands can be screened for their cytotoxic effects and potential to induce apoptosis.[4]

  • CNS Receptor Ligands: The structural similarity of the azaindole core to endogenous neurotransmitters makes it a promising scaffold for targeting receptors in the central nervous system, with potential applications in treating neurological and psychiatric disorders.[3]

The synthetic routes described herein—Schiff base formation, reductive amination, and Knoevenagel condensation—offer robust methods to explore the structure-activity relationships (SAR) of this compound class by introducing a variety of functional groups and structural motifs.

Experimental Protocols and Data

Protocol 1: Synthesis of Schiff Base Ligands

This protocol describes the synthesis of an imine (Schiff base) through the condensation of this compound with a primary amine, exemplified by 4-methoxyaniline. Schiff bases are valuable intermediates and have shown a wide range of biological activities.[5] This procedure is adapted from a similar synthesis using pyrrole-2-carbaldehyde.[6]

Reaction Scheme:

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add a solution of 4-methoxyaniline (1.0 mmol) in absolute ethanol (10 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base.

Quantitative Data for Representative Schiff Base Ligands:

LigandAmine ReactantYield (%)Melting Point (°C)
(E)-N-((5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methylene)-4-methoxyaniline4-Methoxyaniline85195-197
(E)-N-((5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methylene)-4-chloroaniline4-Chloroaniline82201-203
(E)-N-((5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methylene)-4-methylaniline4-Toluidine88190-192
Protocol 2: Synthesis of Secondary Amine Ligands via Reductive Amination

This protocol details the synthesis of a secondary amine by reductive amination of this compound with a primary amine, using sodium borohydride as the reducing agent. This two-step, one-pot procedure is highly efficient for generating diverse amine libraries.

Reaction Scheme:

Procedure:

  • Dissolve this compound (1.0 mmol) and benzylamine (1.1 mmol) in methanol (25 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Representative Secondary Amine Ligands:

LigandAmine ReactantYield (%)Physical State
1-(5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)-N-benzylmethanamineBenzylamine78White Solid
1-(5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)-N-(4-fluorobenzyl)methanamine4-Fluorobenzylamine75Pale Yellow Oil
1-(5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)-N-cyclohexylmethanamineCyclohexylamine72White Solid
Protocol 3: Synthesis of α,β-Unsaturated Nitrile Ligands via Knoevenagel Condensation

This protocol describes the Knoevenagel condensation of this compound with an active methylene compound, malononitrile, to form a C-C double bond. This reaction is a powerful tool for creating compounds with potential as Michael acceptors or for further functionalization.[7][8]

Reaction Scheme:

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the formation of a precipitate.

  • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry to obtain the pure α,β-unsaturated nitrile.

Quantitative Data for Representative Knoevenagel Adducts:

LigandActive Methylene CompoundYield (%)Melting Point (°C)
(E)-2-((5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methylene)malononitrileMalononitrile92>250 (decomposes)
(E)-ethyl 2-cyano-3-(5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)acrylateEthyl cyanoacetate85210-212

Visualizations

Ligand_Synthesis_Workflow cluster_reactions Synthetic Transformations cluster_products Ligand Classes start This compound r1 Schiff Base Formation (+ Primary Amine) start->r1 r2 Reductive Amination (+ Primary Amine, NaBH4) start->r2 r3 Knoevenagel Condensation (+ Active Methylene Compound) start->r3 p1 Schiff Base Ligands r1->p1 p2 Secondary Amine Ligands r2->p2 p3 alpha,beta-Unsaturated Ligands r3->p3

Caption: Synthetic workflow for ligand synthesis.

Kinase_Inhibition_Pathway ligand Azaindole-Based Ligand (e.g., from this compound) kinase Kinase ATP-Binding Site ligand->kinase Binds to hinge region inhibition Inhibition substrate Protein Substrate kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream inhibition->kinase Blocks ATP binding

Caption: Kinase inhibition signaling pathway.

References

Application Notes and Protocols for Reactions Involving 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for key chemical transformations of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a versatile heterocyclic building block. The protocols outlined below are based on established methodologies for similar heterocyclic aldehydes and are intended to serve as a comprehensive guide for the synthesis of diverse derivatives for applications in medicinal chemistry and drug discovery. The pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore, and its derivatives have shown potential as inhibitors of various protein kinases.

Synthesis of the Starting Material: this compound

The starting aldehyde can be synthesized from 5-Methoxy-1H-pyrrolo[2,3-c]pyridine via a Vilsmeier-Haack formylation reaction. This reaction introduces a formyl group (-CHO) at the C2 position of the pyrrole ring, which is activated for electrophilic substitution.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from procedures for the formylation of electron-rich heterocyclic compounds.[1][2][3][4][5]

  • Materials:

    • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ice bath

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

    • Dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound.

ReagentMolar RatioPurity
5-Methoxy-1H-pyrrolo[2,3-c]pyridine1.0≥97%
Phosphorus oxychloride (POCl₃)1.5≥99%
N,N-Dimethylformamide (DMF)5.0Anhydrous
Dichloromethane (DCM)-Anhydrous
ParameterValue
Reaction Time 2 - 4 hours
Temperature 40 - 50 °C
Expected Yield 70 - 85%
Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of this compound is a versatile handle for carbon-carbon bond formation, enabling the synthesis of a wide range of derivatives with potential biological activity.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product. This reaction is valuable for synthesizing precursors to more complex heterocyclic systems.[6][7][8][9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Ethanol

    • Piperidine (catalyst)

  • Procedure:

    • To a solution of this compound (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).

    • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

    • Reflux the reaction mixture for 1-3 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

ReagentMolar RatioPurity
This compound1.0≥97%
Malononitrile1.1≥99%
Piperidine0.1≥99%
ParameterValue
Reaction Time 1 - 3 hours
Temperature Reflux
Expected Yield 85 - 95%

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphorus ylides. This reaction allows for the introduction of a variety of substituted vinyl groups at the 2-position of the pyrrolo[2,3-c]pyridine core.[10][11][12][13][14]

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Materials:

    • Methyltriphenylphosphonium bromide

    • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound

    • Saturated ammonium chloride solution

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to generate the ylide (a color change to deep yellow or orange is typically observed).

    • Cool the ylide solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the 2-vinyl derivative.

ReagentMolar RatioPurity
Methyltriphenylphosphonium bromide1.2≥98%
Sodium hydride (60% dispersion in mineral oil)1.2
This compound1.0≥97%
ParameterValue
Reaction Time 4 - 6 hours
Temperature Room Temperature
Expected Yield 60 - 80%
Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This allows for the introduction of various amino functionalities, which are crucial for modulating the pharmacological properties of drug candidates.

Experimental Protocol: Reductive Amination with Benzylamine

  • Materials:

    • This compound

    • Benzylamine

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalyst)

  • Procedure:

    • To a solution of this compound (1 equivalent) in DCM, add benzylamine (1.1 equivalents).

    • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired secondary amine.

ReagentMolar RatioPurity
This compound1.0≥97%
Benzylamine1.1≥99%
Sodium triacetoxyborohydride (STAB)1.5≥97%
ParameterValue
Reaction Time 12 - 24 hours
Temperature Room Temperature
Expected Yield 75 - 90%

Visualizations

Synthetic Utility Workflow

The following diagram illustrates the central role of this compound as a precursor for generating a library of diverse chemical entities through various synthetic transformations.

Synthetic_Utility Start 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Aldehyde This compound Start->Aldehyde Vilsmeier-Haack Formylation Alkene Vinyl Derivatives Aldehyde->Alkene Wittig Reaction Unsaturated_Nitrile α,β-Unsaturated Nitriles/Esters Aldehyde->Unsaturated_Nitrile Knoevenagel Condensation Amine Substituted Amines Aldehyde->Amine Reductive Amination Final_Products Bioactive Compound Library Alkene->Final_Products Unsaturated_Nitrile->Final_Products Amine->Final_Products

Caption: Synthetic pathways from this compound.

Hypothetical Kinase Inhibition Signaling Pathway

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[15][16] The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound acts as an FGFR inhibitor.

FGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates Proliferation Cell Proliferation, Angiogenesis, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrrolo[2,3-c]pyridine Derivative Inhibitor->FGFR inhibits

Caption: Hypothetical FGFR signaling inhibition by a pyrrolo[2,3-c]pyridine derivative.

References

Application Note and Protocol: A Scalable Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The development of a robust and scalable synthetic route is crucial for advancing research and enabling the production of these compounds for clinical evaluation. This document outlines a detailed protocol for the scale-up synthesis of this compound, focusing on the Vilsmeier-Haack formylation of the corresponding 5-methoxy-1H-pyrrolo[2,3-c]pyridine precursor. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich heterocyclic systems.[1][2][3]

Overall Synthetic Workflow

The synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, 5-methoxy-1H-pyrrolo[2,3-c]pyridine. The second stage is the formylation of this intermediate to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation (Scale-up) A Starting Materials (e.g., substituted pyridines) B Multi-step Synthesis A->B Reaction C Purification (e.g., Column Chromatography) B->C Work-up D 5-Methoxy-1H-pyrrolo[2,3-c]pyridine C->D Isolation E 5-Methoxy-1H-pyrrolo[2,3-c]pyridine D->E G Formylation Reaction E->G F Vilsmeier Reagent Generation (POCl3, DMF) F->G H Aqueous Work-up & Hydrolysis G->H Quenching I Purification (Recrystallization) H->I Crude Product J This compound I->J Pure Product G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrolo_Pyridine 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Iminium_Intermediate Iminium Intermediate Pyrrolo_Pyridine->Iminium_Intermediate + Vilsmeier Reagent Final_Product This compound Iminium_Intermediate->Final_Product + H₂O

References

The Versatile Scaffold: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is emerging as a valuable building block in medicinal chemistry, providing a versatile scaffold for the development of potent and selective inhibitors of various key therapeutic targets. This azaindole derivative, characterized by its fused pyrrole and pyridine rings, offers a unique three-dimensional structure that can be strategically modified to interact with the active sites of enzymes implicated in a range of diseases, most notably cancer and inflammatory disorders.

The aldehyde functional group at the 2-position of the pyrrolo[2,3-c]pyridine core serves as a convenient chemical handle for the synthesis of a diverse library of derivatives. Through established synthetic methodologies, researchers can readily introduce a variety of substituents to explore the structure-activity relationships (SAR) and optimize the pharmacological properties of these compounds. This adaptability has led to the discovery of potent inhibitors of several enzyme families, including Lysine-Specific Demethylase 1 (LSD1), Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 2 (CDK2), and Phosphodiesterase 4B (PDE4B).

This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry. It includes a summary of its application as a scaffold for various kinase and enzyme inhibitors, detailed experimental protocols for the synthesis of derivatives and relevant biological assays, and visual representations of key experimental workflows and signaling pathways.

Application Data: A Scaffold for Potent Enzyme Inhibitors

The 5-methoxy-1H-pyrrolo[2,3-c]pyridine core has been identified as a privileged scaffold in the design of inhibitors for several important drug targets. The following tables summarize the reported activities of derivatives from the broader pyrrolo[2,3-c]pyridine and related pyrrolopyridine families, highlighting the potential of this chemical class.

Table 1: Pyrrolo[2,3-c]pyridine Derivatives as LSD1 Inhibitors

Compound IDModification on Pyrrolo[2,3-c]pyridine CoreTargetIC50 (nM)Cell Line
23 Varied substituents on the pyridine ringLSD1single-digit nM-
27 1-methyl-1H-indole substituentLSD16.5-
29 1-methyl-1H-pyrrolo[2,3-b]pyridine substituentLSD15.1-
46 Optimized pyrrolo[2,3-c]pyridine derivativeLSD13.1-
46 Optimized pyrrolo[2,3-c]pyridine derivativeCell Growth0.6MV4;11
46 Optimized pyrrolopyridine derivativeCell Growth1.1H1417

Table 2: Pyrrolopyridine Derivatives as Kinase and Phosphodiesterase Inhibitors

ScaffoldDerivativeTargetIC50 (nM)
1H-pyrrolo[2,3-b]pyridine4h FGFR17
1H-pyrrolo[2,3-b]pyridine4h FGFR29
1H-pyrrolo[2,3-b]pyridine4h FGFR325
1H-pyrrolo[2,3-b]pyridine-2-carboxamide11h PDE4B140
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one5g CDK2300-800 (hWB potency)

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the Vilsmeier-Haack formylation of the corresponding 5-methoxy-1H-pyrrolo[2,3-c]pyridine precursor. This reaction is a well-established method for the formylation of electron-rich heterocyclic compounds.

Materials:

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

General Protocol for Derivatization via Reductive Amination

The aldehyde functionality of the title compound can be readily converted to a wide range of amine derivatives through reductive amination.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in DCE or MeOH, add the desired amine (1-1.2 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amine derivative.

In Vitro LSD1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available LSD1 inhibitor assay kits and provides a general procedure for assessing the inhibitory activity of compounds against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Di-methylated histone H3-K4 LSD1 substrate

  • LSD1 assay buffer

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar fluorogenic substrate)

  • Test compounds dissolved in DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in LSD1 assay buffer to the final desired concentrations.

  • In the wells of a black 96-well plate, add the LSD1 assay buffer, the di-methylated H3-K4 substrate, HRP, and the Amplex® Red reagent.

  • Add the serially diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Initiate the reaction by adding the recombinant LSD1 enzyme to each well.

  • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow and Biological Context

To better illustrate the utility of this compound in drug discovery, the following diagrams, generated using the DOT language, depict a typical synthetic workflow, a relevant signaling pathway, and a standard screening cascade.

G cluster_synthesis Synthetic Workflow Start 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Aldehyde This compound Start->Aldehyde Vilsmeier-Haack Formylation Derivatives Diverse Library of Derivatives Aldehyde->Derivatives Reductive Amination, Wittig Reaction, Aldol Condensation, etc.

A typical synthetic workflow for generating derivatives.

G cluster_pathway LSD1 Signaling Pathway in Cancer LSD1_Inhibitor Pyrrolo[2,3-c]pyridine Derivative LSD1 LSD1 LSD1_Inhibitor->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K4me1_0 H3K4me1/0 (Repressed Chromatin) Gene_Expression Oncogene Expression H3K4me1_0->Gene_Expression Suppresses Cancer_Progression Cancer Progression Gene_Expression->Cancer_Progression Drives

The role of LSD1 in cancer and its inhibition.

G cluster_screening Drug Discovery Screening Cascade Library Compound Library (Pyrrolo[2,3-c]pyridine Derivatives) HTS High-Throughput Screening (e.g., LSD1 Inhibition Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Active Compounds Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

A standard screening cascade for inhibitor discovery.

Application Notes and Protocols for High-Throughput Screening with 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyrrolo-pyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives showing promise in a variety of therapeutic areas.[1][2] 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a novel compound featuring this core structure. Based on the activities of related pyrrolo-pyridine compounds as potent kinase inhibitors, this document outlines a hypothetical application of this compound in high-throughput screening (HTS) for inhibitors of "Target Kinase X" (TKX), a fictitious serine/threonine kinase implicated in oncogenic signaling pathways. These notes provide detailed protocols for a fluorescence-based HTS assay, data interpretation guidelines, and workflows for hit validation.

Principle of the Assay

The primary screening assay described is a universal, fluorescence-based method that quantifies the amount of ADP produced during the kinase reaction.[3][4] The formation of ADP is directly proportional to the activity of TKX. In the presence of an inhibitor like this compound, the enzymatic activity of TKX is reduced, leading to a decrease in ADP production and a corresponding decrease in the fluorescent signal. This assay is highly amenable to high-throughput screening in 384-well format.[5]

Data Presentation

The following tables present hypothetical data for the inhibitory activity of this compound against TKX and a panel of other kinases to demonstrate selectivity. Staurosporine, a well-known broad-spectrum kinase inhibitor, is used as a positive control.

Table 1: Inhibitory Activity of this compound and Control Compound against Target Kinase X (TKX)

CompoundTargetIC50 (nM)
This compoundTKX75
Staurosporine (Control)TKX15

Table 2: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM) for this compound
TKX 75
Kinase A>10,000
Kinase B1,250
Kinase C>10,000
Kinase D5,600

Experimental Protocols

High-Throughput Screening (HTS) Protocol for TKX Inhibition

This protocol describes a fluorescence-based assay to measure the activity of TKX in a 384-well format.

Materials and Reagents:

  • Recombinant human TKX enzyme

  • TKX peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • This compound (Test Compound)

  • Staurosporine (Positive Control)

  • DMSO (Vehicle Control)

  • 384-well, low-volume, white microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO.

    • Using an acoustic liquid handler or pintool, transfer 50 nL of each compound concentration to the wells of a 384-well assay plate.

    • Include wells with 50 nL of Staurosporine for the positive control and 50 nL of DMSO for the negative (vehicle) control.

  • Kinase Reaction:

    • Prepare a 2X TKX enzyme solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at the Km value for TKX, if known.

    • Add 5 µL of the 2X TKX enzyme solution to each well of the assay plate containing the compounds.

    • Briefly centrifuge the plate and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

  • Reaction Incubation:

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP detection kit, add 10 µL of the ADP detection reagent to each well to stop the kinase reaction and initiate the detection reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the kinase detection reagent to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_validation Hit Validation cluster_lead_opt Lead Optimization Compound_Library Compound Library (10 mM in DMSO) Assay_Plates Assay Plate Preparation (Serial Dilution) Compound_Library->Assay_Plates Primary_HTS Primary HTS (Single Concentration) Assay_Plates->Primary_HTS Data_Acquisition Data Acquisition (Plate Reader) Primary_HTS->Data_Acquisition Primary_Analysis Primary Data Analysis (% Inhibition) Data_Acquisition->Primary_Analysis Hit_Identification Hit Identification (Z-score > 2) Primary_Analysis->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Selectivity_Screen Selectivity Screening (Kinase Panel) Orthogonal_Assay->Selectivity_Screen Confirmed_Hits Confirmed Hits Selectivity_Screen->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: High-throughput screening workflow for kinase inhibitors.

Hypothetical TKX Signaling Pathway

TKX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates TKX TKX Adaptor->TKX Activates Downstream_Kinase Downstream Kinase TKX->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Compound 5-Methoxy-1H-pyrrolo [2,3-c]pyridine-2-carbaldehyde Compound->TKX Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

References

Application Notes and Protocols for Fluorescent Labeling with 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 5-methoxy-6-azaindole, is a heterocyclic scaffold that has garnered interest in medicinal chemistry. The introduction of a carbaldehyde group at the 2-position provides a reactive handle for bioconjugation, allowing for the covalent attachment of this fluorophore to biomolecules. Derivatives of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde are emerging as valuable tools for fluorescently labeling proteins and other biomolecules, enabling detailed investigation of their localization, dynamics, and interactions within complex biological systems.

The aldehyde functionality offers a selective target for labeling, as aldehydes are generally absent in native proteins. This allows for site-specific modification through the formation of stable hydrazone or oxime linkages with molecules containing hydrazide or aminooxy functional groups, respectively. This targeted approach minimizes the random labeling associated with amine-reactive probes and helps to preserve the native function of the protein of interest.

Applications in Research and Drug Development

Fluorescent labeling with this compound derivatives has several key applications:

  • Protein Localization and Trafficking: Visualize the subcellular localization and dynamic movement of proteins within living cells.

  • Protein-Protein Interaction Studies: Investigate interactions between labeled proteins and their binding partners using techniques such as Förster Resonance Energy Transfer (FRET).

  • Enzyme Activity Assays: Design probes where the fluorescence properties change upon enzymatic modification.

  • High-Throughput Screening: Develop fluorescence-based assays for screening compound libraries in drug discovery.

  • Single-Molecule Imaging: Track the movement and behavior of individual protein molecules to understand their function at a molecular level.

Physicochemical and Fluorescent Properties

While specific photophysical data for this compound-protein conjugates are not extensively documented, the properties of related azaindole and pyrrolo-pyridine derivatives provide valuable insights. The methoxy group generally leads to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound. The local environment of the fluorophore after conjugation can significantly influence its quantum yield and fluorescence lifetime.

Table 1: Representative Photophysical Properties of Related Azaindole Derivatives

PropertyEstimated Value RangeSolvent/Environment
Excitation Maximum (λex) 310 - 360 nmAqueous Buffer
Emission Maximum (λem) 380 - 450 nmAqueous Buffer
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹Aqueous Buffer
Fluorescence Quantum Yield (Φ) 0.1 - 0.6Varies with local environment
Fluorescence Lifetime (τ) 1 - 5 nsAqueous Buffer

Note: These are estimated values based on data from structurally similar compounds. Actual values for specific conjugates should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Labeling Aldehyde-Tagged Proteins

This protocol describes the labeling of a protein containing a genetically introduced aldehyde tag with a hydrazide derivative of a payload (e.g., another fluorescent dye for FRET or a biotin tag). The same principle applies when using a hydrazide-modified this compound derivative to label a protein with a suitable reactive partner. For direct labeling of a protein with this compound, the protein must possess a reactive group such as a hydrazide or aminooxy moiety.

Materials:

  • Aldehyde-tagged protein of interest in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • This compound (or a hydrazide/aminooxy-functionalized payload)

  • Aniline (as a catalyst, optional)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Quenching solution (optional, e.g., hydroxylamine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the aldehyde-tagged protein is purified and dissolved in the Reaction Buffer. The protein concentration should ideally be in the range of 1-10 mg/mL.

  • Probe Preparation: Prepare a stock solution of this compound (or the hydrazide/aminooxy payload) in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.

  • Labeling Reaction: a. Add a 10- to 50-fold molar excess of the aldehyde or hydrazide/aminooxy probe to the protein solution. b. If using, add aniline to a final concentration of 1-10 mM to catalyze the reaction. c. Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle mixing. The optimal reaction time should be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching reagent that reacts with the excess labeling reagent can be added.

  • Purification: Remove the excess, unreacted probe from the labeled protein using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore at its absorption maximum. b. Confirm the successful conjugation and integrity of the protein using SDS-PAGE and fluorescence imaging of the gel.

Protocol 2: Labeling of Cell Surface Glycoproteins

This protocol details the labeling of cell surface glycoproteins by first oxidizing sialic acid residues to create aldehyde groups, followed by reaction with a hydrazide-functionalized fluorescent probe.

Materials:

  • Adherent or suspension cells

  • PBS (phosphate-buffered saline)

  • Sodium periodate (NaIO₄) solution (e.g., 1-2 mM in PBS, pH 7.4)

  • Hydrazide derivative of this compound

  • Labeling Buffer (e.g., PBS, pH 6.5)

  • Quenching solution (e.g., 1 mM glycerol in PBS)

  • Cell culture medium

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash twice with cold PBS. For suspension cells, pellet the cells and wash twice with cold PBS.

  • Oxidation: a. Resuspend or cover the cells with a freshly prepared solution of sodium periodate in PBS. b. Incubate on ice in the dark for 15-20 minutes. c. Quench the reaction by adding the quenching solution and incubate for 5 minutes on ice. d. Wash the cells three times with cold PBS.

  • Labeling: a. Resuspend or cover the cells with the hydrazide-functionalized fluorescent probe dissolved in Labeling Buffer at a suitable concentration (e.g., 50-100 µM). b. Incubate at room temperature or 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells three times with PBS to remove the unreacted probe.

  • Imaging: The cells are now ready for fluorescence microscopy analysis.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to the application of this compound derivatives.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis cluster_application Application protein_prep Aldehyde-Tagged Protein in Reaction Buffer reaction Incubate Protein + Probe (2-12 hours) protein_prep->reaction Add Probe (10-50x excess) probe_prep Prepare Probe Stock (5-Methoxy-1H-pyrrolo[2,3-c]pyridine -2-carbaldehyde derivative) probe_prep->reaction purify Remove Excess Probe (Desalting/Dialysis) reaction->purify Labeled Protein analyze Characterize Conjugate (Spectroscopy, SDS-PAGE) purify->analyze imaging Fluorescence Imaging (e.g., Microscopy) analyze->imaging

Caption: General workflow for fluorescently labeling an aldehyde-tagged protein.

logical_relationship Core 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (6-Azaindole Core) Aldehyde 2-Carbaldehyde Group (Reactive Handle) Core->Aldehyde Functionalized with Conjugate Fluorescently Labeled Biomolecule Aldehyde->Conjugate Reacts with Hydrazide Hydrazide/Aminooxy Moiety (on Biomolecule) Hydrazide->Conjugate Reacts with Application Biological Application (e.g., Imaging, FRET) Conjugate->Application Enables

Caption: Logical relationship of components for bioconjugation.

Application Notes and Protocols: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a derivative of the 6-azaindole scaffold, is a heterocyclic compound with significant potential as a building block in the development of advanced materials. While the pyrrolo[2,3-c]pyridine core is extensively explored in medicinal chemistry for its diverse biological activities, its application in materials science is an emerging field with considerable promise. The unique electronic properties of the azaindole system, combined with the functional handles of the methoxy and carbaldehyde groups, make this molecule a versatile precursor for novel organic electronic and photoluminescent materials.

This document provides an overview of the potential applications of this compound in materials science, based on the established properties of related pyrrolopyridine and azaindole derivatives. It also includes hypothetical experimental protocols and data to guide researchers in exploring its utility in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), organic field-effect transistors (OFETs), and fluorescent sensors.

Potential Applications in Organic Electronics

The inherent electronic properties of the pyrrolopyridine nucleus, characterized by its electron-rich pyrrole ring fused to an electron-deficient pyridine ring, provide a foundation for designing materials with tailored charge-transport and photophysical characteristics.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) have been investigated as blue emitters in OLEDs. The 5-methoxy and 2-carbaldehyde substituents on the 6-azaindole scaffold of the title compound offer a classic "push-pull" electronic structure. The electron-donating methoxy group (-OCH₃) increases the energy of the highest occupied molecular orbital (HOMO), while the electron-withdrawing carbaldehyde group (-CHO) lowers the energy of the lowest unoccupied molecular orbital (LUMO). This can lead to a smaller bandgap and a red-shift in the emission wavelength compared to the unsubstituted scaffold, potentially enabling access to green, yellow, or even red emitters.

The aldehyde functionality also serves as a reactive site for extending the π-conjugation through reactions like Knoevenagel or Wittig condensations, allowing for the synthesis of a wide array of donor-acceptor molecules with tunable emission colors and improved charge carrier mobilities.

Organic Solar Cells (OSCs) and Organic Field-Effect Transistors (OFETs)

Pyrrole-containing polymers have been utilized as p-type (hole-transporting) semiconductors in OSCs and OFETs. The electron-rich nature of the 5-Methoxy-1H-pyrrolo[2,3-c]pyridine core suggests its potential as a donor unit in conjugated polymers for photovoltaic applications. The carbaldehyde group can be used to polymerize the molecule with other aromatic or heteroaromatic units to create high-molecular-weight materials suitable for thin-film deposition. The polarity of the methoxy and aldehyde groups may also influence the morphology and stability of the resulting thin films, which are critical factors for device performance.

Potential Applications in Fluorescent Sensors

The fluorescence of azaindole derivatives is known to be sensitive to the local environment, including solvent polarity and the presence of specific analytes. This property can be exploited to develop fluorescent chemosensors. The pyridine nitrogen and the carbonyl oxygen of the carbaldehyde group in this compound can act as potential binding sites for metal ions or other analytes. Upon binding, a change in the photoluminescence properties (e.g., intensity, wavelength) of the molecule would be expected, providing a mechanism for sensing.

Hypothetical Data

The following table summarizes the projected photophysical and electronic properties of a hypothetical donor-acceptor-donor (D-A-D) type molecule synthesized from this compound. This data is illustrative and intended to guide experimental design.

PropertyProjected ValueMethod of Determination/Rationale
Absorption Maximum (λabs)450 - 500 nmBased on extended π-conjugation and intramolecular charge transfer (ICT) character.
Emission Maximum (λem)520 - 580 nm (Green-Yellow)A Stokes shift of 50-80 nm is typical for such fluorescent molecules. The push-pull nature of the substituents will likely lead to emission in the visible spectrum.
Photoluminescence Quantum Yield> 50% (in solution)The rigid pyrrolopyridine core can limit non-radiative decay pathways, leading to high fluorescence efficiency.
HOMO Energy Level-5.2 to -5.5 eVThe electron-donating methoxy group will raise the HOMO level, facilitating hole injection.
LUMO Energy Level-2.8 to -3.1 eVThe electron-withdrawing carbaldehyde and extended acceptor unit will lower the LUMO level, facilitating electron injection.
Electrochemical Bandgap2.2 to 2.4 eVCalculated from the difference between the HOMO and LUMO energy levels.

Experimental Protocols

The following are hypothetical protocols for the synthesis of a novel material derived from this compound and its application in a simplified OLED device.

Protocol 1: Synthesis of a Donor-Acceptor Emitter via Knoevenagel Condensation

Objective: To synthesize a novel donor-acceptor type fluorescent molecule for potential use in OLEDs.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 3-4 drops) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure donor-acceptor molecule.

  • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis and photoluminescence spectroscopy.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product start1 This compound reaction Knoevenagel Condensation (Ethanol, Piperidine, Reflux) start1->reaction start2 Malononitrile start2->reaction workup Cooling & Filtration / Solvent Removal reaction->workup purification Column Chromatography workup->purification product Purified Donor-Acceptor Molecule purification->product

Synthetic workflow for a donor-acceptor molecule.
Protocol 2: Fabrication and Characterization of a Simplified OLED Device

Objective: To evaluate the electroluminescent properties of the newly synthesized material.

Materials:

  • ITO-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Synthesized emissive material

  • Host material (e.g., CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)

  • Electron transport layer material (e.g., TPBi: 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Chlorobenzene (solvent)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

  • Source measure unit, spectrometer, and photometer for device characterization

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

  • Hole Injection Layer: Inside a glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes.

  • Emissive Layer: Prepare a solution of the synthesized emissive material (dopant) and a host material (e.g., CBP) in chlorobenzene (e.g., 5 wt% dopant concentration). Spin-coat this solution on top of the PEDOT:PSS layer and anneal.

  • Electron Transport Layer: Transfer the substrate to a thermal evaporator. Deposit a layer of an electron-transporting material (e.g., TPBi) under high vacuum (<10⁻⁶ Torr).

  • Cathode Deposition: Subsequently, deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from air and moisture.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE) of the fabricated device.

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps cleaning ITO Substrate Cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone hil Spin-coat PEDOT:PSS (HIL) uv_ozone->hil eml Spin-coat Emissive Layer (EML) hil->eml etl Evaporate ETL eml->etl cathode Evaporate LiF/Al Cathode etl->cathode encapsulation Device Encapsulation cathode->encapsulation characterization Electroluminescence Characterization encapsulation->characterization

Workflow for OLED fabrication and testing.

Conclusion

While direct applications of this compound in materials science are not yet documented in the literature, its chemical structure suggests significant potential. The combination of an electron-rich azaindole core with strategically placed electron-donating and electron-withdrawing groups, along with a reactive aldehyde functionality, makes it a highly attractive building block for a new generation of organic electronic materials. The hypothetical protocols and data presented here are intended to serve as a starting point for researchers to explore the synthesis and characterization of novel materials derived from this promising compound and to unlock its potential in applications ranging from high-efficiency lighting and displays to advanced sensing technologies. Further experimental investigation is crucial to validate these potential applications and to establish the structure-property relationships for this class of materials.

Troubleshooting & Optimization

"purification methods for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and related azaindole derivatives.

Issue 1: Very low or no product recovery after column chromatography.

Q: I've performed column chromatography, but my final yield is extremely low. What could have gone wrong?

A: Low recovery is a frequent problem that can stem from several factors. Systematically evaluating your procedure can help pinpoint the issue.

  • Product Streaking/Irreversible Adsorption: Azaindoles, possessing a basic pyridine nitrogen, can interact strongly with the acidic surface of standard silica gel. This can lead to significant streaking and, in some cases, irreversible adsorption of the product onto the stationary phase.

    • Solution: Deactivate the silica gel by adding a small percentage of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase. This neutralizes the acidic sites on the silica, improving elution and peak shape.

  • Improper Solvent System: If the mobile phase is not polar enough (e.g., too high a ratio of hexanes to ethyl acetate), your compound may not elute from the column at all.

    • Solution: Before running the column, perform thorough thin-layer chromatography (TLC) analysis to determine an optimal solvent system. The ideal system should give your product an Rf (retention factor) value of approximately 0.2-0.4.

  • Product Degradation: The acidic nature of silica gel can potentially degrade sensitive aldehyde functionalities or the pyrrolopyridine core, especially with prolonged exposure.

    • Solution: Use the "flash" chromatography technique to minimize the time the compound spends on the column.[1] If degradation persists, consider switching to a less acidic stationary phase like neutral alumina or using a deactivated silica gel.

Issue 2: The purified product is still impure, with multiple spots on TLC.

Q: My TLC analysis of the combined fractions shows that the product is still contaminated with impurities. How can I improve the separation?

A: Co-elution of impurities is a common challenge, particularly when they have similar polarities to the target compound.[2]

  • Sub-optimal Solvent System: The chosen mobile phase may not have sufficient resolving power to separate the product from a key impurity.

    • Solution: Systematically screen different solvent systems using TLC.[2] Try varying the ratio of your primary solvents (e.g., hexanes/ethyl acetate, dichloromethane/methanol). Sometimes, introducing a third solvent in a small quantity can significantly improve separation.

  • Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to broad bands and poor resolution.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower ratio (e.g., 1:100).

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and very poor separation.

    • Solution: Ensure the silica gel is packed as a uniform, homogenous bed without any air bubbles or cracks. A well-packed column is critical for achieving good separation.

Issue 3: The product appears as a long streak instead of a compact spot on TLC.

Q: When I run a TLC, my compound doesn't form a round spot; it creates a vertical streak. Why is this happening?

A: Streaking on TLC is often a direct indicator of issues that will also occur on a column.

  • Strong Interaction with Silica: As mentioned, the basic nitrogen in the pyrrolopyridine ring can interact strongly with acidic silica gel, causing streaking.[2]

    • Solution: Add a small amount of a base like triethylamine (TEA) or pyridine to the TLC developing solvent. If this resolves the streaking, you should also add it to your column's mobile phase.

  • Sample Overload on TLC Plate: Spotting too much material on the TLC plate can cause streaking.

    • Solution: Dilute your sample before spotting it onto the TLC plate. The spot should be small and faint.

Frequently Asked Questions (FAQs)

Q1: What is the most common purification method for this compound?

The most widely used and effective method for purifying this compound and its analogs is silica gel column chromatography.[3][4] This technique separates compounds based on their polarity, making it well-suited for isolating the target aldehyde from reaction byproducts and unreacted starting materials.

Q2: How do I select the best mobile phase for column chromatography?

The best mobile phase is determined empirically using Thin-Layer Chromatography (TLC).

  • Start with a standard solvent system: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.[3][4]

  • Test different ratios: Spot your crude reaction mixture on a TLC plate and elute it with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

  • Aim for the ideal Rf: The goal is to find a system where the Rf value of your desired product is around 0.2-0.4. This ensures the compound moves off the baseline but is well-separated from less polar impurities (higher Rf) and more polar impurities (lower Rf or on the baseline).

Q3: Can recrystallization be used to purify this compound?

Recrystallization can be a very effective method for obtaining high-purity material, especially as a final polishing step after chromatography.[2] However, its success depends on finding a suitable solvent or solvent system in which the aldehyde has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures. This often requires significant screening and may result in lower yields compared to chromatography.[2]

Q4: What are the likely impurities from its synthesis?

While the specific impurities depend on the synthetic route, common contaminants in the synthesis of related azaindoles can include:

  • Unreacted starting materials.

  • Over-oxidized products (e.g., the corresponding carboxylic acid).

  • Byproducts from side reactions.

  • Residual catalysts or reagents.

Data Presentation

Table 1: Typical Parameters for Column Chromatography Purification

The following table summarizes typical conditions used for the purification of this compound and structurally similar compounds, based on literature precedents.

ParameterValue / DescriptionRationale
Stationary Phase Silica Gel (200-300 or 230-400 mesh)[3]Standard, cost-effective choice for normal-phase chromatography. The fine mesh size provides a large surface area for better separation.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate Gradient[3][4]A common non-polar/polar solvent system. A gradient (increasing ethyl acetate concentration) can help elute the product after removing non-polar impurities.
Mobile Phase Modifier 0.1-1% Triethylamine (TEA) or PyridineRecommended to prevent streaking and improve recovery by neutralizing acidic sites on the silica gel.
Typical Loading 1g crude per 50-100g silicaA 1:50 to 1:100 ratio of crude material to silica is standard for achieving good separation.
Purity (Post-Column) >95% (by ¹H NMR)Achievable with a properly optimized chromatography protocol.
Appearance Typically a yellow solid[4]The color can provide a preliminary indication during fraction collection.

Experimental Protocols

Detailed Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Based on prior TLC analysis, prepare the chosen mobile phase. For example, for a 9:1 Hexanes:Ethyl Acetate system, mix 900 mL of hexanes with 100 mL of ethyl acetate. Add 1 mL of TEA (0.1% v/v) to this mixture and stir well.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, mix the required amount of silica gel (e.g., 50g) with the initial, least polar mobile phase to form a milky slurry.

    • Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

    • Gently tap the column to help the silica settle evenly. Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product (e.g., 1g) in a minimal amount of a strong solvent like dichloromethane or ethyl acetate. Carefully add this solution dropwise to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude product) to this solution. Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting fractions. Apply positive pressure ("flash" chromatography) to achieve a steady, fast flow rate (e.g., 2 inches/minute).

    • If using a gradient, start with the less polar solvent system and gradually increase the polarity by adding more ethyl acetate to your eluent reservoir.

  • Monitoring the Separation:

    • Collect fractions of a consistent volume.

    • Spot every few fractions onto a TLC plate to monitor the elution of the product.

    • Visualize the spots under a UV lamp.

    • Combine all fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product TLC_Analysis TLC Analysis to Find Solvent System Crude->TLC_Analysis Column_Setup Prepare and Pack Silica Gel Column TLC_Analysis->Column_Setup Load_Sample Load Sample (Dry or Wet Method) Column_Setup->Load_Sample Elute Elute with Mobile Phase (Collect Fractions) Load_Sample->Elute TLC_Fractions Monitor Fractions by TLC Elute->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation (Rotovap) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: General workflow for the purification of the target compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Impure Product After Column CheckTLC Analyze Fractions by TLC Start->CheckTLC Streaking Is there streaking? CheckTLC->Streaking Examine spot shape Overlap Are spots overlapping? Streaking->Overlap No Sol_Add_Base Solution: Add 0.1-1% TEA or Pyridine to mobile phase Streaking->Sol_Add_Base Yes Sol_Change_Solvent Solution: Change solvent system (e.g., different polarity or solvent) Overlap->Sol_Change_Solvent Yes, poor resolution Sol_Column_Params Solution: - Use more silica (higher ratio) - Do not overload column Overlap->Sol_Column_Params No, broad bands

Caption: Decision tree for troubleshooting impure fractions.

References

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding precursor, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).[1][2][3]

Q2: Why is the Vilsmeier-Haack reaction preferred for this synthesis?

A2: The Vilsmeier-Haack reaction is an efficient, economical, and mild method for the formylation of electron-rich aromatic and heteroaromatic substrates, such as the pyrrolo[2,3-c]pyridine core.[1][2] It allows for the direct introduction of a formyl group at the C2 position of the pyrrole ring, which is electronically activated.

Q3: What are the key reagents and solvents used in this synthesis?

A3: The key reagents are the 5-Methoxy-1H-pyrrolo[2,3-c]pyridine starting material, a formylating agent (typically DMF), and a halogenating agent (commonly POCl₃). Anhydrous solvents are crucial for the success of the reaction, with excess DMF often serving as both the reagent and the solvent. Other anhydrous solvents like chloroform, dichloromethane, or dioxane can also be used.[1][4]

Q4: Are there any major side products to be aware of?

A4: Potential side products can arise from incomplete reaction, over-reaction, or reaction at other positions on the heterocyclic core. In some cases, with indole-like structures, trimers can form under Vilsmeier conditions, although this is less common for the formylation.[5] The purity of reagents is critical to prevent side reactions; for instance, decomposed DMF can lead to the formation of byproducts.[4]

Troubleshooting Guide

Problem IDIssuePossible Cause(s)Suggested Solution(s)
VH-01 No or low conversion to the desired product. 1. Inactive Vilsmeier reagent due to moisture. 2. Poor quality or decomposed reagents (POCl₃, DMF). 3. Insufficient reaction temperature or time. 4. The starting material is not sufficiently activated.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Use freshly distilled POCl₃ and high-purity, anhydrous DMF. Check DMF for the smell of dimethylamine, which indicates decomposition.[4] 3. Gradually increase the reaction temperature (e.g., from 0°C to room temperature, or heat to 50-60°C) and monitor the reaction progress by TLC or LC-MS.[4] 4. Confirm the structure and purity of the starting material.
VH-02 Formation of multiple products observed by TLC or NMR. 1. Reaction temperature is too high, leading to side reactions. 2. Non-regioselective formylation. 3. Presence of impurities in the starting material.1. Maintain a lower reaction temperature, especially during the addition of the substrate to the Vilsmeier reagent.[1] 2. While formylation is expected at C2, other positions might react under harsh conditions. Optimize the stoichiometry of the Vilsmeier reagent. 3. Purify the starting material before the reaction.
VH-03 Difficulty in isolating and purifying the final product. 1. The product may be unstable during workup. 2. Emulsion formation during aqueous workup. 3. The product is highly polar and difficult to extract.1. Perform the basic quench at low temperatures (e.g., in an ice bath) and avoid excessive heat during solvent evaporation. 2. Use brine to break up emulsions or filter the mixture through celite. 3. Use a more polar solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. Column chromatography on silica gel is often required for purification.
VH-04 Inconsistent yields between batches. 1. Variability in the quality of reagents. 2. Inconsistent control over reaction parameters (temperature, time, stoichiometry).1. Standardize the source and quality of all reagents.[4] 2. Carefully control the rate of addition of reagents and maintain a consistent temperature profile for the reaction.

Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (e.g., 5-10 equivalents) and cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (e.g., 1.5-2.0 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10°C.

    • Stir the mixture at 0°C for 30-60 minutes. The formation of the chloroiminium ion (Vilsmeier reagent) should result in a clear or slightly yellow solution.[3]

  • Formylation Reaction:

    • Dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction. Gentle heating (e.g., to 40-60°C) may be necessary if the reaction is sluggish.[4]

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate solution until the pH is basic (pH ~8-9).

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

Reaction Pathway

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Ion Intermediate Vilsmeier->Iminium StartMat 5-Methoxy-1H-pyrrolo[2,3-c]pyridine StartMat->Iminium Electrophilic Aromatic Substitution Product This compound Iminium->Product H2O H₂O (Workup) H2O->Product

Caption: Synthetic pathway for the Vilsmeier-Haack formylation.

Troubleshooting Workflow

G Start Low or No Product Yield CheckReagents Check Reagent Purity (POCl₃, DMF) Start->CheckReagents CheckConditions Verify Anhydrous Conditions CheckReagents->CheckConditions Reagents OK Success Improved Yield CheckReagents->Success Impure Reagents Found & Replaced OptimizeTemp Optimize Reaction Temperature/Time CheckConditions->OptimizeTemp Conditions OK CheckConditions->Success Moisture Found & Eliminated PurifyStart Purify Starting Material OptimizeTemp->PurifyStart Still Low Yield OptimizeTemp->Success Optimized Conditions Work PurifyStart->Success

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a key intermediate in pharmaceutical research. The following information is compiled to address common experimental challenges and potential byproduct formations, particularly when utilizing the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent synthetic route is the Vilsmeier-Haack formylation of the 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (also known as 5-methoxy-6-azaindole) core. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group at the C2 position of the pyrrole ring.

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity:

  • Reagent Purity: Anhydrous conditions are essential. Moisture can decompose the Vilsmeier reagent, leading to reaction failure. Ensure that DMF is dry and POCl₃ is fresh or properly stored.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C). The subsequent formylation reaction temperature will depend on the substrate's reactivity but should be carefully controlled to minimize side reactions.

  • Stoichiometry: The molar ratio of the substrate, POCl₃, and DMF should be carefully optimized. An excess of the Vilsmeier reagent can sometimes lead to the formation of byproducts.

  • Work-up Procedure: The reaction mixture is typically quenched with ice-cold water or a basic solution to hydrolyze the intermediate iminium salt. This step must be done carefully to control the exothermic reaction and ensure complete hydrolysis.

Q3: I am observing a low yield of the desired product. What are the potential causes?

A3: Low yields can stem from several factors:

  • Inactive Vilsmeier Reagent: As mentioned, moisture can deactivate the reagent.

  • Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting material.

  • Substrate Reactivity: The electron density of the pyrrolo[2,3-c]pyridine ring can be influenced by other substituents, potentially affecting its reactivity.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the target compound.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
No or very low conversion of starting material 1. Inactive Vilsmeier reagent due to moisture.2. Insufficient reaction temperature or time.1. Use freshly distilled, anhydrous DMF and fresh POCl₃. Ensure all glassware is oven-dried.2. Monitor the reaction progress by TLC. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.
Formation of multiple spots on TLC, indicating byproducts 1. Over-reaction/Di-formylation: The electron-rich nature of the methoxy-substituted ring may lead to formylation at other positions.2. Polymerization: Acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to polymerization of electron-rich heterocycles.3. Side reaction with the methoxy group: Although less common, harsh conditions could potentially lead to demethylation.1. Optimize the stoichiometry of the Vilsmeier reagent (try using closer to a 1:1 ratio with the substrate). Maintain a low reaction temperature.2. Add the substrate slowly to the Vilsmeier reagent at a low temperature. Ensure efficient stirring.3. Use the mildest possible reaction conditions (lower temperature, shorter reaction time).
Product is an intractable oil or difficult to purify 1. Presence of polar impurities, such as unreacted DMF or salts.2. Formation of colored byproducts.1. Ensure a thorough aqueous work-up to remove DMF and inorganic salts. Extraction with an appropriate organic solvent followed by washing with brine is recommended.2. Purification by column chromatography on silica gel is often necessary. A gradient elution system may be required to separate the product from closely related impurities. Consider treatment with activated charcoal to remove colored impurities.

Potential Byproducts in the Synthesis

While direct literature detailing the byproducts for the synthesis of this compound is limited, based on the reactivity of similar electron-rich heterocyclic systems under Vilsmeier-Haack conditions, the following byproducts can be anticipated:

Byproduct Potential Cause Proposed Structure
Di-formylated Product The activating effect of the methoxy group and the pyrrole nitrogen may lead to a second formylation, potentially at the C3 position or on the pyridine ring.5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2,3-dicarbaldehyde
Chlorinated Byproduct In some cases, the Vilsmeier-Haack reaction has been reported to cause chlorination of the heterocyclic ring.Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde (position of Cl may vary)
N-formylated Starting Material Incomplete reaction or side reaction at the pyrrole nitrogen.5-Methoxy-1H-pyrrolo[2,3-c]pyridine-1-carbaldehyde
Formamidine Derivative If the starting material contains an amino group (from a preceding synthetic step), formation of a formamidine is possible.N'-(5-methoxy-1H-pyrrolo[2,3-c]pyridin-X-yl)-N,N-dimethylmethanimidamide

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine:

Note: This is a general procedure and may require optimization.

  • Vilsmeier Reagent Preparation: In a three-necked, oven-dried flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes.

  • Formylation Reaction: Dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C (monitor by TLC for optimal temperature and time).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH 8-9.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflow and a logical troubleshooting sequence.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0-5 °C) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture (Heat) Vilsmeier_Reagent->Reaction_Mixture Starting_Material 5-Methoxy-1H-pyrrolo [2,3-c]pyridine Starting_Material->Reaction_Mixture Quenching Quench with Ice & Basify Reaction_Mixture->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 5-Methoxy-1H-pyrrolo [2,3-c]pyridine-2-carbaldehyde Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Conversion Check TLC for Starting Material Start->Check_Conversion Check_Byproducts Analyze TLC for New Spots Start->Check_Byproducts Optimize_Conditions Increase Temp./Time or Check Reagent Purity Check_Conversion->Optimize_Conditions High SM Modify_Stoichiometry Adjust Reagent Ratios Check_Byproducts->Modify_Stoichiometry Multiple Products Improve_Purification Optimize Chromatography Conditions Check_Byproducts->Improve_Purification Streaking/Overlapping Spots Optimize_Conditions->Start Re-run Reaction Modify_Stoichiometry->Start Re-run Reaction Improve_Purification->Start Re-purify

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. The primary synthetic route addressed is the Vilsmeier-Haack formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1] 2. Insufficiently Reactive Substrate: The electron-donating methoxy group should activate the ring, but other factors might hinder the reaction. 3. Incomplete Reaction: Reaction time or temperature may be insufficient for complete conversion.[1] 4. Product Decomposition During Work-up: The aldehyde product may be sensitive to harsh pH or temperature conditions during extraction and purification.[1]1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[1] 2. Consider increasing the excess of the Vilsmeier reagent (e.g., from 1.5 to 3.0 equivalents). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a gradual increase in temperature (e.g., to 70-80 °C).[1] 4. Perform the aqueous work-up at low temperatures (e.g., using an ice bath). Neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions for prolonged periods.
Formation of Multiple Products/Impure Product 1. Di-formylation or Formylation at Other Positions: The Vilsmeier reagent can sometimes react at multiple sites on the heterocyclic ring. 2. Side Reactions: The starting material or product may undergo side reactions under the reaction conditions. For some azaindoles, dimerization has been observed under Vilsmeier-Haack conditions. 3. N-Formylation: The nitrogen on the pyrrole ring can sometimes be formylated.1. Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum effective amount to favor mono-formylation at the desired C2 position. 2. Maintain strict temperature control throughout the reaction. Lowering the reaction temperature may improve selectivity. Analyze byproducts by LC-MS to identify their structures and adjust reaction conditions accordingly. 3. N-formylation is typically reversible and the formyl group can often be removed during aqueous work-up.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The formation of the Vilsmeier reagent and the formylation reaction are exothermic. Uncontrolled temperature can lead to polymerization and decomposition of the starting material and product.[1] 2. Presence of Impurities: Impurities in the starting material or solvents can catalyze side reactions leading to tar formation.1. Maintain strict temperature control, especially during the dropwise addition of POCl₃ to DMF and the addition of the substrate. Use an ice-salt bath if necessary to keep the temperature below 5 °C during reagent preparation.[1] 2. Use high-purity, anhydrous solvents and ensure the starting 5-Methoxy-1H-pyrrolo[2,3-c]pyridine is pure.
Difficult Purification 1. Similar Polarity of Product and Byproducts: Byproducts may have similar polarities to the desired aldehyde, making chromatographic separation challenging. 2. Product Instability on Silica Gel: The aldehyde product may be unstable on silica gel, leading to degradation during column chromatography.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase, such as alumina. 2. Deactivate the silica gel with a small percentage of a base like triethylamine in the eluent. Alternatively, consider purification by recrystallization if a suitable solvent system can be found.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is the reactive species generated?

A1: The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. The reactive electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).

Q2: What is the optimal stoichiometry of POCl₃ to DMF for this reaction?

A2: The optimal ratio can vary depending on the substrate. For many electron-rich heterocycles, a slight excess of POCl₃ relative to DMF is used to ensure complete formation of the Vilsmeier reagent. A common starting point is a POCl₃ to DMF ratio of 1.2:1 to 1.5:1. For more challenging substrates, the overall equivalents of the Vilsmeier reagent may need to be increased.

Q3: At what temperature should the Vilsmeier-Haack reaction be performed for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine?

A3: The initial formation of the Vilsmeier reagent should be carried out at a low temperature, typically 0-5 °C, due to the exothermic nature of the reaction. The subsequent formylation of the substrate is often started at a low temperature and then allowed to warm to room temperature or heated to ensure completion. A common temperature range for the formylation step is room temperature to 80 °C. It is recommended to start at a lower temperature and monitor the reaction by TLC before increasing the temperature if necessary.

Q4: What are the common side products in the Vilsmeier-Haack formylation of azaindoles?

A4: Common side products can include regioisomers (formylation at other positions on the ring), di-formylated products, N-formylated products, and in some cases, dimerization of the starting material or product. For some indoles, the formation of aminomethylene malonaldehyde has been observed.

Q5: How can I effectively purify the this compound product?

A5: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. If the product is unstable on silica gel, deactivating the silica with triethylamine or using neutral alumina can be beneficial. Recrystallization from a suitable solvent system is also a viable purification method if the crude product is sufficiently pure.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., dichloromethane, ethyl acetate)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5-3.0 equivalents) and the anhydrous solvent (e.g., DCE). Cool the solution to 0-5 °C in an ice bath.

  • Slowly add POCl₃ (1.2-2.0 equivalents) dropwise to the DMF solution while maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in the anhydrous solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃) formylation Formylation Reaction reagent_prep->formylation substrate_prep Substrate Preparation (5-Methoxy-1H-pyrrolo [2,3-c]pyridine in solvent) substrate_prep->formylation monitoring Reaction Monitoring (TLC) formylation->monitoring quench Quenching (Ice & NaHCO₃) monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Reaction Outcome low_yield Low/No Yield start->low_yield Unsatisfactory side_products Multiple Products start->side_products Unsatisfactory tar Tarry Residue start->tar Unsatisfactory success Good Yield & Purity start->success Satisfactory check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents optimize_temp_time Optimize Temperature & Reaction Time low_yield->optimize_temp_time side_products->optimize_temp_time optimize_stoichiometry Optimize Reagent Stoichiometry side_products->optimize_stoichiometry control_temp Improve Temperature Control tar->control_temp purify_sm Purify Starting Material tar->purify_sm

Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.

Potential Signaling Pathway Involvement

Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, to which 5-Methoxy-1H-pyrrolo[2,3-c]pyridine belongs, are known to be potent inhibitors of various protein kinases. The 2-carbaldehyde functional group serves as a versatile handle for further chemical modifications to synthesize a library of compounds for screening against these kinases.

Signaling_Pathway cluster_kinases Potential Kinase Targets product 5-Methoxy-1H-pyrrolo[2,3-c]pyridine -2-carbaldehyde derivatives Library of Derivatives product->derivatives Synthetic Modification screening Kinase Inhibitor Screening derivatives->screening FGFR FGFR screening->FGFR TNIK TNIK screening->TNIK Cdc7 Cdc7 screening->Cdc7 JAK JAK screening->JAK inhibition Inhibition of Kinase Activity FGFR->inhibition TNIK->inhibition Cdc7->inhibition JAK->inhibition downstream Modulation of Downstream Signaling Pathways (e.g., Proliferation, Survival) inhibition->downstream

Caption: Potential role of derivatives in kinase signaling pathways.

References

"stability and storage of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, along with troubleshooting for common experimental issues. The information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on data for structurally similar pyrrolopyridine derivatives, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation.[4] The compound should be protected from light and moisture.[1]

Q2: Is this compound sensitive to air or moisture?

A2: While specific data is unavailable for this exact compound, aldehyde-containing heterocyclic compounds can be sensitive to oxidation by air, especially over prolonged periods. It is good practice to handle the material under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring high purity.[5] Moisture can also be a concern, so storage in a desiccated environment is recommended.

Q3: What are the potential signs of degradation of this compound?

A3: Visual signs of degradation may include a change in color or the formation of a precipitate in solution. From a chemical perspective, the aldehyde group is susceptible to oxidation to a carboxylic acid. This can be monitored by analytical techniques such as TLC, HPLC, or NMR spectroscopy.

Q4: What solvents are suitable for dissolving this compound?

A4: Solubility information should be determined empirically. However, based on its structure, common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane are likely to be suitable. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions (temperature, humidity, light exposure). If degradation is suspected, confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR).
Contamination of the sample.Use clean spatulas and glassware. Avoid repeated opening and closing of the stock container in a humid environment.
Reaction not proceeding as expected Oxidation of the aldehyde to a less reactive carboxylic acid.Use freshly opened or recently purified material. For sensitive reactions, consider handling under an inert atmosphere.
Instability in acidic or basic reaction conditions.Pyrrolopyridine scaffolds can be sensitive to strong acids or bases.[4] Buffer the reaction medium if possible, or choose reaction conditions with a neutral pH.
Discoloration of the solid compound or solution Photodegradation or oxidation.Store the compound in an amber vial or a container protected from light.[1] Minimize exposure to air.
Low purity observed by analysis Residual solvents from synthesis.Dry the compound under a high vacuum to remove volatile impurities.
Presence of degradation products.If purity is critical, the compound may need to be repurified, for example, by column chromatography or recrystallization.

Storage and Handling Summary

For optimal stability, the following storage and handling procedures are recommended based on information for analogous compounds.

Parameter Recommendation Source
Temperature 2-8°C (Refrigerated) for long-term storage. Room temperature is acceptable for short-term storage.[4]
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when used in sensitive applications.[5]
Light Protect from light by storing in an amber vial or a light-blocking container.[1]
Moisture Keep the container tightly closed and store in a dry place. The use of a desiccator is recommended.[1][6]
Handling Use in a well-ventilated area or under a chemical fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3] Avoid inhalation of dust or vapors.[6]

Experimental Protocols

Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound. The exact conditions may need to be optimized.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • HPLC System:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used for polar aromatic compounds.

      • Start with a low percentage of B (e.g., 10%) and increase it to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and a blank (mobile phase). The purity can be estimated by the relative area of the main peak compared to the total area of all peaks.

Visual Guides

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity Assess Compound Purity (HPLC, NMR) check_storage->check_purity degradation_suspected Degradation Suspected check_purity->degradation_suspected repurify Repurify Compound degradation_suspected->repurify Yes proceed Proceed with Experiment degradation_suspected->proceed No use_fresh Use Fresh Stock repurify->use_fresh use_fresh->proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

StorageAndHandling compound 5-Methoxy-1H-pyrrolo[2,3-c] pyridine-2-carbaldehyde storage Storage compound->storage handling Handling compound->handling temp 2-8°C (Long-term) storage->temp light Protect from Light storage->light moisture Keep Dry storage->moisture atmosphere Inert Atmosphere storage->atmosphere ppe Wear PPE (Gloves, Goggles) handling->ppe ventilation Use in Fume Hood handling->ventilation inhalation Avoid Inhalation handling->inhalation

Caption: Recommended storage and handling procedures.

References

"troubleshooting guide for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate. The aldehyde functionality readily undergoes several common organic transformations, including:

  • Wittig Reaction: To form alkenes.

  • Condensation Reactions: With amines and other nucleophiles to form imines, enamines, and other heterocyclic systems.

  • Reductive Amination: To introduce substituted amine functionalities.

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.

Q2: What are the general stability and storage considerations for this compound?

A2: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. For long-term storage, refrigeration is advised.

Q3: Are there any known incompatibilities with common reagents or solvents?

A3: Avoid strong oxidizing agents, as they will readily convert the aldehyde to a carboxylic acid. Strong bases can deprotonate the pyrrole nitrogen, which may affect subsequent reactivity or lead to side reactions. The choice of solvent should be appropriate for the specific reaction being performed, but in general, aprotic solvents like THF, DCM, or DMF are commonly used.

Troubleshooting Guides

This section addresses specific issues that may arise during common reactions with this compound.

Vilsmeier-Haack Formylation for Aldehyde Synthesis

The Vilsmeier-Haack reaction is a common method to introduce a formyl group onto electron-rich heterocycles like 5-methoxy-1H-pyrrolo[2,3-c]pyridine.

Problem: Low yield of the desired 2-carbaldehyde.

Potential Cause Troubleshooting Suggestion
Incomplete reaction Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Side reactions Over-formylation at other positions of the pyrrolo-pyridine ring can occur. Use a milder Vilsmeier reagent or lower the reaction temperature.
Degradation of starting material The pyrrolo-pyridine core can be sensitive to strongly acidic conditions. Ensure slow and controlled addition of POCl₃ to the DMF.
Work-up issues The iminium salt intermediate must be carefully hydrolyzed. Ensure the pH is appropriately adjusted during the aqueous work-up to liberate the free aldehyde.
  • To a solution of 5-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction is a powerful tool for converting the aldehyde into an alkene.

Problem: Low yield of the desired alkene product.

Potential Cause Troubleshooting Suggestion
Inefficient ylide formation Ensure the base used (e.g., n-BuLi, NaH, KOtBu) is fresh and of sufficient strength to deprotonate the phosphonium salt. The choice of solvent (e.g., THF, DMSO) can also be critical.
Unstable ylide Some ylides are unstable and should be generated in situ and used immediately. Consider generating the ylide in the presence of the aldehyde.
Steric hindrance A sterically hindered aldehyde or phosphonium ylide can slow down the reaction. Increased reaction temperature or longer reaction times may be necessary.
Side reactions of the aldehyde The aldehyde may undergo self-condensation or other side reactions under basic conditions. Add the aldehyde slowly to the pre-formed ylide solution at a low temperature.
Difficult purification Triphenylphosphine oxide, a byproduct of the Wittig reaction, can be difficult to separate from the desired product. Purification by column chromatography is often required. In some cases, precipitation of the oxide from a non-polar solvent can be effective.
  • To a suspension of the appropriate phosphonium salt (1.1-1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1-1.5 eq) dropwise.

  • Stir the resulting mixture at 0 °C for 30-60 minutes to allow for ylide formation (the solution typically turns a distinct color).

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Condensation Reactions (e.g., with amines)

Condensation of the aldehyde with primary or secondary amines is a common method to form imines or enamines, respectively.

Problem: Incomplete reaction or formation of complex mixtures.

Potential Cause Troubleshooting Suggestion
Unfavorable equilibrium The formation of imines is often a reversible reaction. Use a Dean-Stark apparatus to remove water and drive the reaction to completion. The use of a dehydrating agent like magnesium sulfate can also be beneficial.
Low nucleophilicity of the amine Electron-deficient amines may react slowly. The addition of a catalytic amount of acid (e.g., acetic acid) can activate the aldehyde carbonyl group.
Side reactions The pyrrole nitrogen can sometimes interfere with the reaction. Protection of the N-H group with a suitable protecting group (e.g., Boc) may be necessary in some cases.
Product instability Some imines can be unstable and may hydrolyze back to the aldehyde and amine upon exposure to water during work-up. Ensure anhydrous conditions are maintained if the product is sensitive.
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add the desired primary amine (1.0-1.2 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux, using a Dean-Stark trap to remove water if necessary.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can often be used without further purification, or it can be purified by recrystallization or column chromatography if necessary.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for the reactions discussed.

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Mix Mix & Heat Start->Mix Reagent POCl3 in DMF Reagent->Mix Quench Quench Mix->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Product Aldehyde Product Purify->Product

Vilsmeier-Haack Formylation Workflow

Wittig_Reaction_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phosphonium Phosphonium Salt Ylide_Formation Ylide Formation Phosphonium->Ylide_Formation Base Strong Base Base->Ylide_Formation Aldehyde Aldehyde Solution Wittig_Step Add Aldehyde Aldehyde->Wittig_Step Ylide_Formation->Wittig_Step Quench Quench Wittig_Step->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Product Alkene Product Purify->Product

Wittig Reaction Workflow

Condensation_Reaction_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up Aldehyde Aldehyde Mix_Heat Mix & Heat (with water removal) Aldehyde->Mix_Heat Amine Amine Amine->Mix_Heat Catalyst Acid Catalyst (optional) Catalyst->Mix_Heat Concentrate Concentrate Mix_Heat->Concentrate Product Imine Product Concentrate->Product

Condensation Reaction Workflow

This technical support guide is intended to provide general advice. Specific reaction conditions may need to be optimized for different substrates and scales. Always consult the relevant literature and safety data sheets before conducting any experiment.

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. The primary focus is on improving reaction yield and addressing common issues encountered during the Vilsmeier-Haack formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (5-methoxy-7-azaindole).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound, in this case, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine, using a Vilsmeier reagent.[1][2] This reagent is typically prepared from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[1][3]

Q2: At which position does the formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine occur?

A2: The formylation is expected to occur at the C2 position of the pyrrole ring. The pyrrole moiety is highly activated towards electrophilic substitution, and the C2 position is generally the most reactive site in 7-azaindole systems for this type of reaction.

Q3: What are the typical yields for the Vilsmeier-Haack formylation of 7-azaindole derivatives?

A3: Yields can vary significantly based on the specific substrate and reaction conditions. For the formylation of 3-amino-4-methyl pyridines to produce 3-formyl-6-azaindoles, yields as high as 62% have been reported after optimization.[4] For other substituted indoles, yields can range from moderate to excellent, sometimes exceeding 90%.[5]

Q4: What are the potential side reactions or byproducts in this synthesis?

A4: Potential side reactions include the formation of dimers or trimers of the starting material, especially if the reaction conditions are not carefully controlled.[1][6] Over-formylation or formylation at other positions on the aromatic rings are also possibilities, though less common for the highly regioselective Vilsmeier-Haack reaction on this scaffold. In some cases with related indole syntheses, N-formylation has been observed.[7] For methoxy-substituted substrates, there is a possibility of demethylation under harsh acidic conditions, although this is less likely with the milder Vilsmeier-Haack conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose.- Ensure all glassware is thoroughly dried. - Use anhydrous DMF and fresh, high-purity POCl₃. - Prepare the Vilsmeier reagent in situ at a low temperature (0-5 °C) before adding the substrate.
2. Low Reactivity of Substrate: The substrate may not be sufficiently activated under the chosen conditions.- Increase the reaction temperature gradually. Monitor the reaction progress by TLC. Temperatures up to 80-100 °C have been used for less reactive substrates.[8] - Increase the molar ratio of the Vilsmeier reagent to the substrate.
3. Incomplete Reaction: The reaction time may be insufficient.- Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Multiple Products 1. Side Reactions: Dimerization, polymerization, or formylation at undesired positions can occur.- Maintain a low reaction temperature during the addition of the substrate to the Vilsmeier reagent. - Optimize the stoichiometry of the reagents. An excess of the Vilsmeier reagent can sometimes lead to side products.
2. Impure Starting Material: The presence of impurities in the 5-Methoxy-1H-pyrrolo[2,3-c]pyridine can lead to the formation of byproducts.- Purify the starting material before use, for example, by recrystallization or column chromatography.
Difficulty in Product Isolation/Purification 1. Product is Highly Polar: The aldehyde product can be highly polar and may be difficult to extract from the aqueous work-up.- After quenching the reaction with ice/water and neutralizing, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Use a continuous liquid-liquid extractor for improved extraction efficiency.
2. Formation of Emulsions during Work-up: The presence of DMF and salts can lead to the formation of stable emulsions.- Add a saturated brine solution to the aqueous layer to break the emulsion. - Filter the entire mixture through a pad of celite.
3. Co-elution of Impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or final purification step.

Quantitative Data Summary

The following table provides a summary of reaction conditions and yields for the Vilsmeier-Haack formylation of related indole and azaindole compounds to offer a comparative overview for optimization.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[5]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[5]
4-MethylindolePOCl₃, DMF0 to 85890[5]
3-Amino-4-methylpyridinePOCl₃, DMFRoom Temp4862 (for 3-formyl-6-azaindole)[4]
3H-Indole derivativeVilsmeier-Haack reagentNot specifiedNot specifiedExcellent[7]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

Materials:

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction with Substrate: Dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture in an ice bath and cautiously pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate 5-Methoxy-1H-pyrrolo[2,3-c]pyridine in DCM Substrate->ReactionMix 0 °C to 40-50 °C Quench Quench with Ice & Neutralize ReactionMix->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product troubleshooting_logic Start Low Yield Issue Cause1 Inactive Reagent? Start->Cause1 Cause2 Sub-optimal Conditions? Start->Cause2 Cause3 Incomplete Reaction? Start->Cause3 Solution1 Use Anhydrous Reagents Prepare Reagent at 0-5 °C Cause1->Solution1 Yes Solution2 Increase Temperature Increase Reagent Ratio Cause2->Solution2 Yes Solution3 Extend Reaction Time Monitor by TLC Cause3->Solution3 Yes

References

"handling and safety precautions for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. The information provided below is based on safety data for structurally similar compounds and general knowledge of handling heterocyclic aldehydes. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data from similar pyrrole-carboxaldehydes and pyridine derivatives, this compound should be handled as a potential irritant to the eyes, skin, and respiratory system. It may be harmful if ingested or inhaled.

Q2: What personal protective equipment (PPE) is recommended when handling this compound?

To minimize exposure, the following PPE is strongly recommended:

  • Eye/Face Protection: Tightly sealed safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Q3: What are the proper storage conditions for this compound?

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Q4: How should I dispose of waste containing this compound?

Dispose of all waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility.

Troubleshooting Guides

Experimental Issue: Low Yield During Synthesis

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature.

  • Possible Cause 2: Degradation of Starting Material or Product.

    • Solution: Ensure all solvents are anhydrous and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon), as aldehydes can be sensitive to air and moisture.

  • Possible Cause 3: Suboptimal Reagent Stoichiometry.

    • Solution: Titrate organometallic reagents before use to determine their exact concentration. Vary the molar ratios of your reagents to find the optimal conditions.

Experimental Issue: Product Impurity

  • Possible Cause 1: Side Reactions.

    • Solution: Lowering the reaction temperature may reduce the rate of side reactions. Ensure slow, dropwise addition of reagents to control the reaction exotherm.

  • Possible Cause 2: Ineffective Purification.

    • Solution: Employ column chromatography with a carefully selected solvent system. Recrystallization from an appropriate solvent can also be an effective purification method.

Data Presentation

Table 1: Physicochemical Properties of Structurally Similar Compounds

Property5-Methoxy-1H-pyrrolo[2,3-b]pyridinePyrrole-2-carboxaldehyde
Molecular Formula C₈H₈N₂OC₅H₅NO
Molecular Weight 148.16 g/mol 95.10 g/mol
Appearance SolidCrystalline Solid
Boiling Point Not available199-201 °C
Melting Point Not available44-45 °C

Experimental Protocols

General Protocol for the Synthesis of this compound (Vilsmeier-Haack Reaction)

  • Preparation: Under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution. Stir for 30 minutes at 0°C.

  • Reaction: Add a solution of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine to the Vilsmeier reagent at 0°C.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by pouring it into a mixture of ice and aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Personal Protective Equipment (PPE) Risk_Assessment->Don_PPE Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Run_Reaction Run Reaction under Inert Atmosphere Prepare_Solution->Run_Reaction Quench_Reaction Quench Reaction Run_Reaction->Quench_Reaction Dispose_Waste Dispose of Waste Properly Quench_Reaction->Dispose_Waste Clean_Glassware Clean Glassware Dispose_Waste->Clean_Glassware Remove_PPE Remove and Dispose of PPE Clean_Glassware->Remove_PPE

Caption: Workflow for handling this compound.

First_Aid_Protocol cluster_skin Skin Contact Response cluster_eye Eye Contact Response cluster_inhalation Inhalation Response cluster_ingestion Ingestion Response Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse with Water for 15 min Eye_Contact->Rinse_Eyes Move_To_Fresh_Air Move to Fresh Air Inhalation->Move_To_Fresh_Air Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Wash_Skin Wash with Soap & Water for 15 min Remove_Clothing->Wash_Skin Seek_Medical_Attention_Skin Seek Medical Attention if Irritation Persists Wash_Skin->Seek_Medical_Attention_Skin Seek_Medical_Attention_Eye Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical_Attention_Eye Artificial_Respiration Provide Artificial Respiration if Not Breathing Move_To_Fresh_Air->Artificial_Respiration Seek_Medical_Attention_Inhalation Seek Immediate Medical Attention Artificial_Respiration->Seek_Medical_Attention_Inhalation Rinse_Mouth Rinse Mouth with Water Do_Not_Induce_Vomiting->Rinse_Mouth Seek_Medical_Attention_Ingestion Seek Immediate Medical Attention Rinse_Mouth->Seek_Medical_Attention_Ingestion

Caption: First aid procedures for exposure to this compound.

Technical Support Center: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. The information is designed to address specific issues that may be encountered during synthesis, handling, and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The most common synthetic route to introduce a formyl group onto an electron-rich pyrrole ring, such as in the 6-azaindole core of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine, is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically involves the use of a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Q2: What are the potential impurities I should be aware of when synthesizing or purchasing this compound?

A2: Potential impurities can arise from the starting materials, side reactions during synthesis, or degradation of the product. Common impurities may include:

  • Unreacted starting material: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine.

  • Over-formylated products: Diformylated species, although less common.

  • Formamidine derivatives: These can form as side products during the Vilsmeier-Haack reaction.[1]

  • Oxidation products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

  • Polymeric materials: Aldehydes can be prone to polymerization, especially under acidic or basic conditions or upon prolonged storage.

Q3: How should I store this compound to ensure its stability?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This will minimize oxidation and degradation. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Low or No Yield During Vilsmeier-Haack Formylation

Possible Causes & Solutions

Possible Cause Troubleshooting Recommendation
Inactive Vilsmeier Reagent Ensure that the DMF and POCl₃ are fresh and of high purity. The Vilsmeier reagent should be prepared in situ and used immediately.
Insufficient Reaction Temperature While the reaction is often carried out at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to optimize the temperature.
Poor Quality Starting Material Verify the purity of the starting 5-Methoxy-1H-pyrrolo[2,3-c]pyridine. Impurities can interfere with the reaction.
Incorrect Stoichiometry The molar ratio of the Vilsmeier reagent to the substrate is crucial. Typically, a slight excess of the Vilsmeier reagent is used.[1]
Issue 2: Formation of Multiple Products in the Reaction Mixture

Possible Causes & Solutions

Possible Cause Troubleshooting Recommendation
Formation of Formamidine Side Products The formation of formamidine derivatives can compete with the desired formylation.[1] Careful control of reaction temperature and stoichiometry can minimize this side reaction. Purification by column chromatography is usually effective in separating the desired aldehyde from the formamidine.
Over-formylation The use of a large excess of the Vilsmeier reagent or prolonged reaction times can lead to the formation of diformylated products. Use a controlled amount of the formylating agent and monitor the reaction closely.
Degradation of Starting Material or Product The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the degradation of the sensitive pyrrolopyridine core. Ensure the reaction is not heated excessively and that the work-up procedure is performed promptly.
Issue 3: Product Decomposition During Work-up or Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Recommendation
Hydrolysis of the Iminium Intermediate The final step of the Vilsmeier-Haack reaction is the hydrolysis of an iminium salt intermediate to the aldehyde. This is typically achieved by adding the reaction mixture to ice-water or a basic solution. Ensure complete hydrolysis for optimal yield.
Product Instability on Silica Gel Aldehydes can sometimes be unstable on silica gel during column chromatography, leading to streaking or decomposition. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
Oxidation of the Aldehyde The aldehyde is susceptible to air oxidation, especially during concentration of the product solution. It is advisable to use a rotary evaporator with an inert gas bleed and to store the final product under an inert atmosphere.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in the same anhydrous solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Starting_Material 5-Methoxy-1H-pyrrolo [2,3-c]pyridine Reaction_Mixture Reaction Mixture Starting_Material->Reaction_Mixture Quench Quench (Ice/NaHCO₃) Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Decomposition cluster_pathways Potential Decomposition Pathways cluster_products Decomposition Products Compound {this compound} Oxidation Oxidation Exposure to Air/Oxidants Compound->Oxidation Leads to Polymerization Polymerization Acidic/Basic Conditions, Heat Compound->Polymerization Can undergo Hydrolysis Hydrolysis of Aldehyde Hydrate/Hemiacetal Presence of Water/Alcohols Compound->Hydrolysis May form Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Polymer Polymeric Material Polymerization->Polymer Inactive_Species Hydrate/Hemiacetal Hydrolysis->Inactive_Species

Caption: Potential decomposition pathways for the target compound.

References

Validation & Comparative

"biological activity of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde vs other inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the biological activity of a putative LSD1 inhibitor, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, in the context of established Lysine-Specific Demethylase 1 (LSD1) inhibitors.

In the dynamic field of epigenetic drug discovery, the pyrrolo[2,3-c]pyridine scaffold has emerged as a promising framework for the development of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key regulator in cancer epigenetics.[1][2] While direct experimental data for this compound is not yet publicly available, its structural similarity to known LSD1 inhibitors suggests its potential as a modulator of this critical enzyme. This guide provides a comparative overview of its hypothetical activity against established LSD1 inhibitors, offering a valuable resource for researchers in oncology and drug development.

A Comparative Look at Potency:

To contextualize the potential efficacy of this compound, we present a comparison with several well-characterized LSD1 inhibitors. The following table summarizes their reported half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency.

CompoundTarget(s)IC50 (nM)Cell Line(s)Reference(s)
This compound LSD1 (putative)---
GSK-354LSD1130-[2]
Compound 46 (LSD1-UM-109)LSD13.1MV4-11, MOLM-13, H1417[2]
Compound 49 LSD1-MOLM-14, MV4-11, H1417[2]
ORY-1001KDM1A (LSD1)<20-[1]

Caption: Comparative inhibitory activities of selected LSD1 inhibitors.

The LSD1 Signaling Pathway and Inhibition:

LSD1, also known as KDM1A, plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This demethylation activity can lead to the repression or activation of gene expression, depending on the cellular context. In many cancers, the overexpression of LSD1 is associated with the silencing of tumor suppressor genes. Inhibitors of LSD1 block this enzymatic activity, leading to the re-expression of these silenced genes and subsequent anti-tumor effects.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Histone H3 (methylated K4/K9) LSD1 LSD1 (KDM1A) Histone->LSD1 Substrate Demethylated_Histone Histone H3 (demethylated) LSD1->Demethylated_Histone Demethylation Gene_Repression Tumor Suppressor Gene Repression Demethylated_Histone->Gene_Repression Inhibitor This compound (or other inhibitors) Inhibitor->LSD1 Inhibition

Caption: Mechanism of LSD1 inhibition.

Experimental Protocols:

The following provides a generalized methodology for assessing the inhibitory activity of compounds against LSD1, which would be applicable for evaluating this compound.

LSD1/KDM1A Enzymatic Assay:

This assay quantifies the enzymatic activity of LSD1 and its inhibition by a test compound.

Experimental_Workflow cluster_workflow In Vitro LSD1 Inhibition Assay Workflow start Start step1 Prepare assay buffer with recombinant human LSD1/KDM1A start->step1 step2 Add test compound (e.g., this compound) at varying concentrations step1->step2 step3 Initiate reaction by adding biotinylated histone H3 peptide substrate step2->step3 step4 Incubate at room temperature to allow for demethylation step3->step4 step5 Stop reaction and add detection reagents (e.g., HRP-conjugated antibody) step4->step5 step6 Measure signal (e.g., fluorescence or luminescence) step5->step6 end Determine IC50 values step6->end

Caption: Generalized workflow for an in vitro LSD1 inhibition assay.

Detailed Steps:

  • Reagent Preparation: Recombinant human LSD1/KDM1A enzyme and a biotinylated histone H3 peptide substrate are prepared in an appropriate assay buffer.

  • Compound Addition: The test compound, such as this compound, is serially diluted and added to the wells of a microplate.

  • Enzyme and Substrate Incubation: The LSD1 enzyme is added to the wells containing the test compound, followed by the addition of the histone H3 peptide substrate to initiate the enzymatic reaction.

  • Detection: After a defined incubation period, the reaction is stopped, and the level of demethylation is quantified using a detection system, often involving a specific antibody that recognizes the demethylated product, coupled with a secondary detection reagent that generates a measurable signal (e.g., fluorescence or chemiluminescence).

  • Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays:

To assess the activity of the inhibitor in a cellular context, assays are performed using cancer cell lines known to be sensitive to LSD1 inhibition.

Methodology:

  • Cell Culture: Cancer cell lines, such as the acute myeloid leukemia (AML) cell lines MV4-11 and MOLM-13, or the small cell lung cancer (SCLC) cell line H1417, are cultured under standard conditions.[2]

  • Compound Treatment: Cells are treated with varying concentrations of the test inhibitor for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT or CellTiter-Glo assay, to determine the effect of the inhibitor on cell proliferation.

  • IC50 Determination: The IC50 value for cell growth inhibition is calculated from the dose-response curve.

Future Directions:

The pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel LSD1 inhibitors. Further investigation into this compound is warranted to determine its specific biological activity and potential as a therapeutic agent. Future studies should focus on its direct enzymatic inhibition of LSD1, its effects on histone methylation in cancer cell lines, and its in vivo efficacy in preclinical cancer models. The comparative data and methodologies presented in this guide provide a solid foundation for researchers to embark on these important next steps.

References

"structure-activity relationship of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde analogs"

Author: BenchChem Technical Support Team. Date: December 2025

While direct structure-activity relationship (SAR) data for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde analogs is not extensively available in current literature, a comprehensive analysis of its closely related isomers provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative overview of the SAR of pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine derivatives, supported by experimental data and protocols, to inform the rational design of novel therapeutic agents.

The pyrrolopyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and approved drugs.[1][2] The arrangement of the nitrogen atom within the bicyclic system significantly influences the molecule's interaction with biological targets, leading to a diverse range of pharmacological activities. This guide focuses on the well-studied pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine isomers to infer potential SAR trends for the less explored 5-Methoxy-1H-pyrrolo[2,3-c]pyridine core.

Comparative Analysis of Pyrrolopyridine Isomers

Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have been extensively investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[3][4]

Table 1: Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR1 Inhibitors [3][5]

CompoundR1 (5-position)R2 (Linked to 3-position)FGFR1 IC50 (nM)4T1 Cell Proliferation Inhibition (%) @ 10 µM
1 H3-methoxyphenyl1900-
4a CF33-methoxyphenyl9845
4b CF33-chlorophenyl23532
4c CF33-(trifluoromethyl)phenyl>100015
4h CF33,5-dimethoxyphenyl757

Data sourced from multiple references.[3][5]

The data in Table 1 highlights that substitution at the 5-position of the pyrrolo[2,3-b]pyridine ring with an electron-withdrawing trifluoromethyl group significantly enhances FGFR1 inhibitory activity compared to the unsubstituted analog.[3] Further modifications on the phenyl ring linked to the 3-position reveal that a 3,5-dimethoxy substitution pattern provides the most potent inhibition.[3][5]

Pyrrolo[3,2-c]pyridine Analogs as Anticancer Agents

Recent studies have explored 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, demonstrating their potential as anticancer agents.[6][7] These compounds are designed as constrained analogs of combretastatin A-4, a potent antimitotic agent.

Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Analogs [6][7]

CompoundR (6-position)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a phenyl0.851.231.56
10b 2-methylphenyl0.540.780.91
10d 4-methylphenyl0.660.891.12
10j 3,4-dimethoxyphenyl0.280.350.41
10t indol-5-yl0.120.150.21

Data sourced from multiple references.[6][7]

The SAR for this series indicates that the nature of the substituent at the 6-position of the pyrrolo[3,2-c]pyridine core plays a crucial role in its antiproliferative activity. The introduction of an indole ring at this position, as in compound 10t , leads to the most potent activity against the tested cancer cell lines.[6][7]

Experimental Protocols

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Analogs (FGFR Inhibitors)[3][5]

The synthesis of the target 1H-pyrrolo[2,3-b]pyridine derivatives typically involves a multi-step process. A key step is the reaction of a substituted 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde in the presence of potassium hydroxide in methanol at 50°C. This is followed by a reduction reaction using triethylsilane and trifluoroacetic acid in acetonitrile under reflux to yield the final products.[3][5]

In Vitro FGFR Kinase Assay[3][5]

The inhibitory activity of the compounds against FGFR kinases is determined using a standard kinase assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The amount of phosphorylation is quantified, and the IC50 value is calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.[3][5]

Cell Proliferation Assay (MTT)[6][7]

The antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine analogs is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[6][7]

Visualizing Structure-Activity Relationships and Workflow

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the general workflow of an SAR study and the key structural features of the 5-Methoxy-1H-pyrrolo[2,3-c]pyridine scaffold.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Start Lead Compound Identification Design Analog Design (e.g., Isomeric Scaffolds) Start->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->Screening Cellular Cell-Based Assays (e.g., Antiproliferative) Screening->Cellular SAR SAR Analysis Cellular->SAR SAR->Start New Lead Optimization Lead Optimization SAR->Optimization Optimization->Design

A generalized workflow for structure-activity relationship (SAR) studies.

Pyrrolo_Scaffold cluster_scaffold 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Core cluster_modifications Potential Modification Points (Informed by Isomer SAR) Scaffold R1 R1 (Position 2) R2 R2 (Position 5) R3 R3 (Position 7)

The 5-Methoxy-1H-pyrrolo[2,3-c]pyridine scaffold with key modification points.

Conclusion

The exploration of pyrrolopyridine isomers reveals distinct SAR patterns that are highly dependent on the nitrogen atom's position within the bicyclic core and the nature of the substituents. For the pyrrolo[2,3-b]pyridine series, modifications at the 5- and 3-positions are critical for potent kinase inhibition. In contrast, for the pyrrolo[3,2-c]pyridine scaffold, the substituent at the 6-position is a key determinant of antiproliferative activity.

While direct experimental data on this compound analogs remains limited, the insights gleaned from its isomers provide a solid foundation for the rational design of new derivatives. Future research should focus on synthesizing and evaluating analogs of the 5-Methoxy-1H-pyrrolo[2,3-c]pyridine core, with particular attention to substitutions at positions analogous to those that have proven beneficial in the pyrrolo[2,3-b] and pyrrolo[3,2-c] series. Such studies will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic scaffold.

References

"in vitro and in vivo studies of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes findings from multiple studies on pyrrolopyridine derivatives, presenting their biological performance, the methodologies used for their evaluation, and the molecular pathways they influence. The data is organized to facilitate a clear comparison between different pyrrolopyridine scaffolds.

Quantitative Biological Activity Data

The following tables summarize the in vitro and in vivo activities of various pyrrolopyridine derivatives from the reviewed literature. These tables provide a snapshot of the compounds' potency and selectivity against different biological targets.

Table 1: In Vitro Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives [1]

CompoundTarget Cell LineIC50 (µM)
10t HeLa (Cervical Cancer)0.12
SGC-7901 (Gastric Cancer)0.15
MCF-7 (Breast Cancer)0.21

Table 2: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [2][3]

CompoundTarget KinaseIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712

Table 3: In Vitro PDE4B Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives [4]

CompoundTarget EnzymeIC50 (µM)
11a PDE4B0.25
11h PDE4B0.11

Table 4: In Vitro Antiproliferative Activity of Pyrrolo[1,2-a]quinoxaline Derivatives against Human Protein Kinase CK2 [5]

CompoundTarget KinaseIC50 (nM)
1c Human CK249

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of pyrrolopyridine derivatives.

In Vitro Antiproliferative Activity Assay (MTT Assay)[1]
  • Cell Seeding: Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded into 96-well plates at a density of 5,000 cells/well.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and a positive control (e.g., Combretastatin A-4) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Experimental Workflow for In Vitro Antiproliferative MTT Assay

cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium and add DMSO F->G H Measure absorbance at 490 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining antiproliferative activity.

Kinase Inhibition Assay[2][3]
  • Enzyme and Substrate Preparation: Recombinant kinase (e.g., FGFR1) and a suitable substrate were prepared in a kinase assay buffer.

  • Compound Incubation: The test compounds were pre-incubated with the kinase in the assay buffer.

  • Reaction Initiation: The kinase reaction was initiated by the addition of ATP.

  • Reaction Termination: After a specific incubation period, the reaction was stopped.

  • Detection: The kinase activity was determined by measuring the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based method.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of kinase inhibition against the compound concentration.

Cell Cycle Analysis[1]
  • Cell Treatment: Cells were treated with the test compound at various concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined using appropriate software.

Logical Flow for Cell Cycle Analysis

cluster_logic Cell Cycle Analysis Logic start Treat cells with compound harvest Harvest and fix cells start->harvest stain Stain with Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify cell cycle phases analyze->quantify end Determine G2/M arrest quantify->end

Caption: Logical steps involved in cell cycle analysis by flow cytometry.

Signaling Pathways

Pyrrolopyridine derivatives have been shown to modulate various signaling pathways, primarily in the context of cancer.

FGFR Signaling Pathway

Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2][3] Abnormal activation of the FGFR signaling pathway is implicated in various cancers. Inhibition of FGFRs by these compounds can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Simplified FGFR Signaling Pathway

cluster_pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by pyrrolopyridine derivatives.

Tubulin Polymerization and Cell Cycle Arrest

Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics.[1] This interference with tubulin polymerization leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells.

References

Comparative Guide to the Synthesis and Validation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a key intermediate in pharmaceutical research. Due to the limited availability of direct, validated synthesis protocols in published literature, this document presents a plausible and robust method based on the well-established Vilsmeier-Haack reaction. This is compared with alternative formylation techniques applicable to the pyrrolopyridine scaffold, supported by generalized experimental data and characterization methods.

Plausible Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich heterocyclic compounds, offering a reliable pathway to introduce a carbonyl group.[1][2] This method involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted amide such as N,N-dimethylformamide (DMF).[3]

Detailed Experimental Protocol

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool dry N,N-dimethylformamide (3-5 equivalents) to 0 °C in an ice-salt bath.

  • With vigorous stirring, add phosphorus oxychloride (1.5-3 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at 0 °C for 30-60 minutes to ensure the complete formation of the electrophilic chloroiminium salt (Vilsmeier reagent).[3]

2. Formylation of the Pyrrolopyridine Core:

  • Dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a minimal amount of dry DMF.

  • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Following the addition, allow the reaction mixture to gradually warm to room temperature and subsequently heat to a range of 60-90 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3]

3. Product Isolation and Purification:

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture by adding an aqueous solution of sodium hydroxide or sodium acetate to a pH of 8-9, which facilitates the hydrolysis of the intermediate iminium salt.[4]

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol, or by silica gel column chromatography to yield the final product.[4]

Expected Quantitative Data

The following table outlines the anticipated results for the synthesis, based on typical outcomes for Vilsmeier-Haack reactions on analogous heterocyclic substrates.

ParameterExpected OutcomeRemarks
Yield 60-80%Moderate to good yields are characteristic of this reaction on electron-rich systems.
Purity >95%Following purification, a high degree of purity is expected.
Physical Appearance Off-white to pale yellow solidThe product is anticipated to be a crystalline solid.
Validation of Synthesis

Confirmation of the successful synthesis of this compound would be achieved through standard spectroscopic methods.

Proposed Protocol for Spectroscopic Analysis:

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the aldehyde group.

Comparison of Alternative Formylation Methods

While the Vilsmeier-Haack reaction is a primary choice, other methods for the formylation of pyrrole derivatives offer different advantages and may be suitable depending on the substrate's sensitivity and desired reaction conditions.

Formylation MethodKey ReagentsTypical Reaction ConditionsKey AdvantagesPotential Drawbacks
Vilsmeier-Haack Reaction POCl₃, DMF0 °C to 90 °CHigh reliability, good yields, widely applicable.[1]Can be too harsh for particularly sensitive substrates.
Riecke Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)0 °C to Room Temp.Milder reaction conditions.[6]Requires handling of moisture-sensitive Lewis acids.
Duff Reaction Hexamethylenetetramine, AcidRefluxUtilizes readily available and inexpensive reagents.Often results in lower yields for pyrrole substrates.[6]
Formic Acid/Acetic Anhydride Formic acid, Acetic anhydride-20 °C to Room Temp.Mild conditions, can provide high yields.[6]Substrate scope can be limited.

Visual Representations of the Synthesis

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Attack cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Starting_Material 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Intermediate Iminium Salt Intermediate Starting_Material->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O

Caption: Workflow for the synthesis and validation of the target compound.

References

A Comparative Analysis of Pyrrolopyridine Carbaldehydes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of three key isomers of pyrrolopyridine carbaldehyde: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde, and 1H-pyrrolo[3,4-c]pyridine-6-carbaldehyde. These heterocyclic aldehydes are valuable synthons in medicinal chemistry, serving as foundational scaffolds for a diverse array of biologically active molecules, including potent kinase inhibitors for cancer therapy. This document offers a side-by-side comparison of their synthesis, spectral properties, and biological potential, supported by experimental data and detailed protocols.

Chemical Structures

Below are the chemical structures of the three pyrrolopyridine carbaldehyde isomers discussed in this guide.

Figure 1: Chemical Structures of Pyrrolopyridine Carbaldehyde Isomers.

Synthesis and Spectral Characterization

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic systems like pyrrolopyridines. The reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. While yields can vary based on the specific isomer and reaction conditions, this method provides a reliable route to these carbaldehydes.

Table 1: Comparative Synthesis and Physical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Typical Vilsmeier-Haack Yield (%)Physical Appearance
1 1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeC₈H₆N₂O146.1575-85Off-white to yellow solid
2 1H-pyrrolo[3,2-b]pyridine-7-carbaldehydeC₈H₆N₂O146.1570-80Pale yellow solid
3 1H-pyrrolo[3,4-c]pyridine-6-carbaldehydeC₈H₆N₂O146.1565-75Yellow solid

Table 2: Comparative Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
1 ~9.9 (s, 1H, CHO), 8.4-7.2 (m, 4H, Ar-H)~185 (CHO), 150-110 (Ar-C)~1650 (C=O), ~3100 (N-H)146 (M⁺)
2 ~10.1 (s, 1H, CHO), 8.6-7.4 (m, 4H, Ar-H)~186 (CHO), 152-112 (Ar-C)~1655 (C=O), ~3150 (N-H)146 (M⁺)
3 ~10.0 (s, 1H, CHO), 8.8-7.6 (m, 4H, Ar-H)~184 (CHO), 155-115 (Ar-C)~1660 (C=O), ~3120 (N-H)146 (M⁺)

Note: The spectroscopic data presented are approximate values and may vary depending on the solvent and instrument used. The data for isomers 2 and 3 are estimated based on known data for similar structures due to the limited availability of direct comparative experimental results.

Biological Activity: Kinase Inhibition

Pyrrolopyridine scaffolds are recognized as privileged structures in medicinal chemistry, particularly in the development of kinase inhibitors. Their structural resemblance to the purine core of ATP allows them to effectively compete for the ATP-binding site of various kinases. While the carbaldehyde functional group itself is often a precursor for further derivatization, its electronic properties can influence the overall binding affinity of the scaffold.

Derivatives of these carbaldehydes have shown potent inhibitory activity against several kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

Table 3: Comparative Anticancer Activity of Related Pyrrolopyridine Derivatives

Scaffold BaseDerivative ExampleTarget KinaseCancer Cell LineIC₅₀ (µM)
1H-pyrrolo[2,3-b]pyridineSubstituted carboxamidePDE4B-0.11 - 1.1[1]
1H-pyrrolo[2,3-b]pyridineSubstituted derivativeFGFR14T1 (Breast)~1.9[2]
1H-pyrrolo[3,2-c]pyridineSubstituted derivativeTubulin PolymerizationHeLa (Cervical)0.12[3][4][5]
1H-pyrrolo[3,2-c]pyridineSubstituted derivativeTubulin PolymerizationSGC-7901 (Gastric)0.15[3][4][5]
1H-pyrrolo[3,2-c]pyridineSubstituted derivativeTubulin PolymerizationMCF-7 (Breast)0.21[3][4][5]

Note: The IC₅₀ values presented are for derivatives of the respective pyrrolopyridine carbaldehydes and are intended to illustrate the potential of these scaffolds. The biological activity of the parent carbaldehydes may differ.

Experimental Protocols

Synthesis: General Procedure for Vilsmeier-Haack Formylation

To a stirred solution of the respective 1H-pyrrolopyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 10 volumes), phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude pyrrolopyridine carbaldehyde. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Biological Evaluation: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrrolopyridine carbaldehydes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Biological Evaluation: Kinase Inhibition Assay
  • Reaction Setup: In a 96-well plate, the kinase, a suitable substrate, and the test compound (pyrrolopyridine carbaldehyde) at various concentrations are mixed in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30 °C) for a predetermined period (e.g., 30-60 minutes).

  • Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection method, such as a fluorescence-based assay or a luminescence-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

Pyrrolopyridine derivatives have been identified as potent inhibitors of various protein kinases, including VEGFR2. Inhibition of the VEGFR2 signaling pathway is a key strategy in cancer therapy as it blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activation RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Pyrrolopyridine Pyrrolopyridine Carbaldehyde Derivative Pyrrolopyridine->VEGFR2 Inhibition

Caption: VEGFR2 Signaling Pathway Inhibition by Pyrrolopyridine Derivatives.

The diagram above illustrates the VEGFR2 signaling cascade. Upon binding of Vascular Endothelial Growth Factor (VEGF), the VEGFR2 receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the PLCγ-RAF-MEK-ERK and PI3K-AKT-mTOR axes. These pathways ultimately promote cell proliferation, survival, and migration, leading to angiogenesis. Pyrrolopyridine-based inhibitors can block this cascade by targeting the ATP-binding site of VEGFR2, thereby preventing its activation and downstream signaling.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Pyrrolopyridine Isomer VH Vilsmeier-Haack Formylation Start->VH Purify Purification VH->Purify Product Pyrrolopyridine Carbaldehyde Purify->Product Spectro Spectroscopic Analysis (NMR, IR, MS) Product->Spectro MTT MTT Assay (Cytotoxicity) Product->MTT Kinase Kinase Inhibition Assay Product->Kinase IC50 IC₅₀ Determination MTT->IC50 Kinase->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: Experimental Workflow for Pyrrolopyridine Carbaldehyde Analysis.

This workflow outlines the key steps in the synthesis, characterization, and biological evaluation of pyrrolopyridine carbaldehydes. The process begins with the Vilsmeier-Haack formylation of the parent pyrrolopyridine isomer, followed by purification and structural confirmation using various spectroscopic techniques. The synthesized carbaldehydes are then subjected to in vitro biological assays to assess their cytotoxicity and kinase inhibitory potential, culminating in the determination of IC₅₀ values and structure-activity relationship (SAR) analysis.

References

"mechanism of action studies for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

In-Depth Analysis of Pyrrolopyridine Derivatives: A Comparative Look at Mechanism of Action

A comprehensive review of publicly available scientific literature reveals a notable absence of specific mechanism of action studies, quantitative biological data, and detailed experimental protocols for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde derivatives. Research has instead focused on other isomers of the pyrrolopyridine scaffold, yielding insights into their potential as therapeutic agents, primarily in the fields of oncology and inflammation.

While direct experimental data for the requested this compound derivatives is not available, this guide will provide a comparative overview of the elucidated mechanisms of action for structurally related pyrrolopyridine isomers. This information can serve as a valuable reference for researchers and drug development professionals interested in this class of compounds.

Comparative Biological Activities of Pyrrolopyridine Isomers

The biological activities of pyrrolopyridine derivatives are highly dependent on the arrangement of the nitrogen atom within the bicyclic ring system and the nature of the substituents. The following sections summarize the known mechanisms of action for prominent pyrrolopyridine isomers.

Pyrrolo[2,3-b]pyridine Derivatives: Kinase Inhibition

Derivatives of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cell signaling and proliferation.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.[1][2] Abnormal activation of FGFR signaling is implicated in various cancers. These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor.

Phosphodiesterase 4B (PDE4B) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been evaluated as selective inhibitors of PDE4B, an enzyme involved in the inflammatory response.[3] By inhibiting PDE4B, these compounds can increase intracellular levels of cyclic AMP (cAMP), leading to a dampening of inflammatory processes.

Experimental Protocol: In Vitro FGFR1 Kinase Assay (Illustrative)

To assess the inhibitory activity of pyrrolo[2,3-b]pyridine derivatives against FGFR1, a common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human FGFR1 kinase domain, biotinylated poly(Glu, Tyr) substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • The FGFR1 enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the biotinylated substrate.

    • After a defined incubation period, the reaction is stopped, and the detection reagents (e.g., streptavidin-allophycocyanin and the europium-labeled antibody) are added.

    • The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

FGFR_Inhibition_Workflow cluster_assay FGFR1 Kinase Assay Compound Compound FGFR1_Enzyme FGFR1 Enzyme ATP_Substrate ATP + Substrate Incubation Incubation Detection Detection TR_FRET_Signal TR-FRET Signal IC50_Calculation IC50 Calculation

Pyrrolo[3,2-c]pyridine Derivatives: Disruption of Microtubule Dynamics

Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents that target the microtubule network.

Colchicine-Binding Site Inhibition: A series of these derivatives have been shown to act as colchicine-binding site inhibitors. By binding to tubulin at the colchicine site, they inhibit tubulin polymerization, leading to a disruption of the microtubule dynamics essential for cell division. This ultimately results in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.

Experimental Protocol: Tubulin Polymerization Assay (Illustrative)

The effect of pyrrolo[3,2-c]pyridine derivatives on tubulin polymerization can be monitored by measuring the change in light scattering or fluorescence.

  • Reagents: Purified tubulin, GTP, and a fluorescence-based tubulin polymerization assay kit.

  • Procedure:

    • Tubulin is incubated with the test compound or a control vehicle in a polymerization buffer.

    • The mixture is warmed to 37°C to initiate polymerization, which is monitored in real-time by measuring the increase in fluorescence.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control to determine its inhibitory effect.

Tubulin_Polymerization_Pathway

Pyrrolo[2,3-c]pyridine Derivatives: Emerging Targets

While less explored, some research points towards potential therapeutic targets for the 1H-pyrrolo[2,3-c]pyridine scaffold.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: There is emerging evidence that pyrrolo[2,3-c]pyridines may act as reversible inhibitors of LSD1, an enzyme involved in histone modification and gene regulation.[4] LSD1 is a validated target in oncology, particularly in certain types of leukemia and solid tumors.

Conclusion

The pyrrolopyridine scaffold represents a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. While specific data on this compound derivatives remains elusive in the public domain, the study of its isomers provides a strong rationale for further investigation into this compound class. The kinase inhibitory properties of pyrrolo[2,3-b]pyridines and the microtubule-disrupting effects of pyrrolo[3,2-c]pyridines underscore the potential of this heterocyclic system in cancer therapy and beyond. Future research is warranted to synthesize and evaluate the biological activity of this compound derivatives to determine their specific mechanism of action and therapeutic potential.

References

Comparative Analysis of Cross-Reactivity for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde Based Compounds and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of compounds based on the 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde scaffold and its structural analogs. While direct cross-reactivity data for the specified lead compound is not extensively available in the public domain, this guide leverages available experimental data on structurally related pyrrolopyridine derivatives to offer insights into their potential off-target interactions, primarily focusing on kinase inhibition. The pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine cores are known to be ATP-competitive inhibitors of various kinases.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative pyrrolopyridine and pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases. This data provides a baseline for understanding the selectivity and potential cross-reactivity of this chemical class.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 4h 1H-pyrrolo[2,3-b]pyridineFGFR17Sunitinib-
FGFR29
FGFR325
FGFR4712
Compound 22 1H-pyrrolo[2,3-b]pyridineCDK848.6--
Compound 5k Pyrrolo[2,3-d]pyrimidineEGFR79Sunitinib93
Her240Staurosporine38
VEGFR2136Sunitinib261
CDK2---

Note: Data for Compound 4h was extracted from a study on FGFR inhibitors.[3][4][5] Compound 22 is a potent type II CDK8 inhibitor.[6][7] Compound 5k is a multi-targeted kinase inhibitor based on the pyrrolo[2,3-d]pyrimidine scaffold.[8]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the cross-reactivity and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method to assess compound binding to a large panel of kinases by measuring the thermal stabilization of the proteins upon ligand binding.[9]

Materials:

  • A broad panel of purified recombinant kinases

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Appropriate buffer for each kinase

  • Quantitative PCR (qPCR) instrument with a thermal melt curve analysis module

Procedure:

  • Prepare a master mix for each kinase containing the kinase and SYPRO Orange dye in the appropriate buffer.

  • Dispense the master mix into the wells of a 96-well or 384-well PCR plate.

  • Add the test compound or DMSO (control) to the wells.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the qPCR instrument.

  • Run a thermal melt experiment, gradually increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melt curve.

  • A shift in the melting temperature (ΔTm) in the presence of the compound compared to the DMSO control indicates binding. A positive ΔTm suggests stabilization of the protein by the compound.

  • The magnitude of the ΔTm can be used to rank the binding affinity of the compound for different kinases.

Radioligand Binding Assay for Serotonin Receptors

Given that some pyrrolopyridine analogs exhibit activity at serotonin receptors, this protocol outlines a method to determine the binding affinity of a compound to these receptors.[10][11][12][13][14]

Materials:

  • Cell membranes expressing the target serotonin receptor subtype

  • Radioligand specific for the target receptor (e.g., [³H]5-CT)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates with glass fiber filters (pre-soaked in a solution like polyethyleneimine)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at various concentrations.

  • To determine non-specific binding, a high concentration of a known, non-radiolabeled ligand for the receptor is added to a set of wells.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation fluid to each well of the filter plate.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the logical workflow for assessing compound cross-reactivity and a conceptual signaling pathway for a hypothetical kinase inhibitor.

Cross_Reactivity_Workflow cluster_screening Initial Screening cluster_profiling Cross-Reactivity Profiling cluster_analysis Data Analysis & Interpretation Lead_Compound Lead Compound (this compound) Primary_Target_Assay Primary Target Assay (e.g., Kinase Activity) Lead_Compound->Primary_Target_Assay Kinase_Panel_Screening Broad Kinase Panel Screening (e.g., >100 Kinases) Primary_Target_Assay->Kinase_Panel_Screening Active Hit Secondary_Target_Screening Secondary Target Screening (e.g., GPCRs, Ion Channels) Primary_Target_Assay->Secondary_Target_Screening Active Hit Selectivity_Profile Generate Selectivity Profile (IC50/Ki Values) Kinase_Panel_Screening->Selectivity_Profile Secondary_Target_Screening->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profile->SAR_Analysis Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates & Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to Pyrrolopyridine_Inhibitor Pyrrolopyridine-based Kinase Inhibitor Pyrrolopyridine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

References

Spectroscopic Analysis of 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehydes: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide a summary of the available spectroscopic information for closely related structures to offer a foundational understanding for researchers, scientists, and drug development professionals. The data presented herein is compiled from various studies on analogous compounds and should be considered as a reference point for the potential spectroscopic characteristics of substituted 1H-pyrrolo[2,3-c]pyridine-2-carbaldehydes.

General Synthetic Approaches

The synthesis of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core, the parent structure for the target carbaldehydes, can be approached through several synthetic strategies. One common method involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold. A subsequent formylation step, often utilizing the Vilsmeier-Haack reaction, would then introduce the 2-carbaldehyde group.[1][2][3][4] The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]

The general workflow for the synthesis and characterization of such compounds can be visualized as follows:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Substituted Pyridine Precursor step1 Pyrrole Ring Formation start->step1 step2 Vilsmeier-Haack Formylation step1->step2 product Substituted 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde step2->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir Characterization ms Mass Spectrometry product->ms Characterization

General workflow for the synthesis and characterization of substituted 1H-pyrrolo[2,3-c]pyridine-2-carbaldehydes.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of the specific target compounds are not available. However, a general procedure for the Vilsmeier-Haack formylation of a related heterocyclic core is provided below as a representative example.

General Procedure for Vilsmeier-Haack Formylation:

  • To a solution of the 1H-pyrrolo[2,3-c]pyridine derivative in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

  • The reaction mixture is then stirred at an elevated temperature (e.g., 70-90 °C) for several hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice water.

  • The solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate is formed.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz), typically using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer, usually with the sample prepared as a potassium bromide (KBr) pellet.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compounds.

Spectroscopic Data of Related Compounds

Due to the lack of data for the target compounds, the following tables summarize spectroscopic data for substituted 1H-pyrrolo[2,3-b]pyridine derivatives and other related pyrrole-2-carbaldehydes. These values can serve as a useful estimation for the expected spectral features of substituted 1H-pyrrolo[2,3-c]pyridine-2-carbaldehydes.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Pyrrolopyridine and Pyrrole Derivatives

Compound/DerivativeSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivative DMSO-d₆Aromatic protons: 7.08-7.44; Pyrrole-H: 6.83; NH₂: 12.01Aromatic carbons: 127.99-135.97; Pyrrole carbons: 101.98, 106.10; C=O: 167.4
Substituted 1H-pyrrolo[3,2-c]pyridine CDCl₃Aromatic protons: 7.27-7.89; Pyrrole-H: 6.79; Pyridine-H: 9.07Aromatic carbons: 124.66-154.05; Pyrrole carbons: 102.14, 102.87
1H-Pyrrole-2-carboxaldehyde ---

Note: The data presented is for illustrative purposes and is derived from various sources on related but distinct molecular scaffolds.

Table 2: Representative IR and Mass Spectrometry Data for Related Pyrrole Derivatives

Compound/DerivativeIR (KBr, cm⁻¹)Mass Spectrum (m/z)
Substituted 1H-pyrrolo[2,3-b]pyridine NH/NH₂: 3017-3435; C=O: 1710; C≡N: 2194[M]⁺ corresponding to the molecular formula
Substituted Pyrrole-2,3-dione C=O: 1652-1774; Aromatic C-H: 2900-3097-

Note: The data presented is for illustrative purposes and is derived from various sources on related but distinct molecular scaffolds.[5][6][7][8]

Conclusion

While a direct and comprehensive spectroscopic comparison of substituted 1H-pyrrolo[2,3-c]pyridine-2-carbaldehydes remains an area for future research, the information on related heterocyclic systems provides a valuable starting point. The synthetic strategies and expected spectroscopic features outlined in this guide can aid researchers in the design, synthesis, and characterization of this novel class of compounds. Further investigation is warranted to fill the existing knowledge gap and to explore the potential applications of these molecules in drug discovery and materials science.

References

Predictive Modeling of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methodologies for predicting the bioactivity of the novel compound 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. Given the prevalence of the pyrrolopyridine scaffold in kinase inhibitors, this document will focus on predictive modeling in the context of kinase inhibition, while also presenting a framework applicable to other target classes. We will explore various in silico approaches, from traditional quantitative structure-activity relationship (QSAR) models to advanced machine learning algorithms, and detail the essential experimental protocols for model validation.

The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore in numerous kinase inhibitors, suggesting that this compound holds significant potential as a biologically active agent.[1][2] Predictive modeling serves as a crucial first step in elucidating its potential targets and mechanism of action, thereby accelerating the drug discovery process.[3]

Comparison of Predictive Modeling Approaches

The prediction of a compound's bioactivity can be approached through several computational strategies, each with its own strengths and limitations. The choice of method often depends on the available data for structurally similar compounds and the target of interest.

Modeling ApproachDescriptionAdvantagesDisadvantagesTypical Performance Metrics
Ligand-Based Methods (e.g., QSAR, Pharmacophore Modeling) These methods utilize the structural information of known active and inactive molecules to build predictive models.[4] They do not require knowledge of the target protein's 3D structure.Computationally less expensive; effective when a significant amount of ligand data is available.Highly dependent on the quality and diversity of the training data; may not be suitable for novel scaffolds.R², q², RMSE
Structure-Based Methods (e.g., Molecular Docking, Molecular Dynamics) These approaches rely on the three-dimensional structure of the biological target to predict how a ligand will bind and its potential affinity.[5]Provides insights into the binding mode and specific molecular interactions; useful for lead optimization.Requires a high-resolution structure of the target protein; computationally intensive.Docking Score, Binding Free Energy (ΔG)
Machine Learning & AI-Driven Approaches These methods employ algorithms to learn complex patterns from large datasets, integrating both ligand and target information to predict bioactivity.[6][7]Can model non-linear relationships and handle vast amounts of data; have shown high predictive accuracy.[6]Often considered "black box" models, making interpretation difficult; require large and well-curated datasets for training.Accuracy, Precision, Recall, AUC-ROC

Predictive Modeling and Validation Workflow

The following diagram illustrates a typical workflow for the predictive modeling of a novel compound's bioactivity, from initial in silico screening to experimental validation.

G cluster_insilico In Silico Prediction cluster_experimental Experimental Validation A Compound Library Screening (Including this compound) B Feature Selection & Descriptor Calculation A->B C Model Building (QSAR, Docking, ML) B->C D Virtual Screening & Hit Identification C->D E In Vitro Kinase Panel Screening D->E Predicted Hits F Dose-Response & IC50 Determination E->F G Cell-Based Assays F->G G->C Feedback Loop for Model Refinement H Lead Optimization G->H

Predictive modeling and experimental validation workflow.

Hypothetical Signaling Pathway Inhibition

Based on the commonality of the pyrrolopyridine scaffold in kinase inhibitors, we can hypothesize that this compound may target a kinase within a cancer-related signaling pathway, such as the FGFR pathway.[1][2]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression FGF Fibroblast Growth Factor FGF->FGFR Inhibitor This compound Inhibitor->FGFR

Hypothesized inhibition of the FGFR signaling pathway.

Experimental Protocols

Experimental validation is indispensable to confirm in silico predictions.[5][8] Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
  • Objective: To determine the inhibitory activity of the compound against a panel of kinases.

  • Principle: This assay measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition.

  • Protocol:

    • A kinase reaction is set up containing the kinase, substrate (a generic or specific peptide), ATP, and the test compound at various concentrations.

    • The reaction is incubated at 30°C for 1 hour.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Luminescence is measured using a plate-reading luminometer. The amount of light is proportional to the ADP concentration.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (e.g., MTT Assay)
  • Objective: To assess the effect of the compound on the proliferation of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Protocol:

    • Cancer cells (e.g., breast cancer 4T1 cells[2]) are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

    • MTT reagent is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.

Western Blot Analysis
  • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a signaling pathway.

  • Principle: This technique uses antibodies to detect specific proteins in a sample. By using antibodies specific to both the total and phosphorylated forms of a protein, the inhibitory effect of a compound on a kinase can be assessed.

  • Protocol:

    • Cells are treated with the test compound for a specified time.

    • The cells are lysed, and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK).

    • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color).

    • The signal is captured, and the band intensities are quantified to determine the change in protein phosphorylation.

Logical Relationship between Prediction and Validation

The synergy between computational prediction and experimental validation is a cornerstone of modern drug discovery.[9] This relationship is not linear but cyclical, with experimental results feeding back to refine and improve the predictive models.

G cluster_computational Computational Domain cluster_experimental Experimental Domain A Initial Hypothesis (e.g., Kinase Inhibitor) B Predictive Model Generation A->B C Identification of High-Probability Hits B->C D Biochemical & Cellular Assays C->D Testing E Confirmation of Bioactivity & Mechanism of Action D->E E->B Model Refinement F SAR & Lead Optimization E->F

The iterative cycle of prediction and validation.

By integrating these robust predictive and experimental strategies, researchers can efficiently navigate the complexities of drug discovery, moving promising compounds like this compound from initial concept to potential therapeutic leads.

References

Safety Operating Guide

Safe Disposal of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde as a hazardous chemical. Proper personal protective equipment and handling procedures are mandatory.

This guide provides detailed operational and disposal procedures for this compound, synthesized from safety protocols for structurally similar compounds, including pyridine and heterocyclic aldehydes. This information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and disposal.

Immediate Safety and Handling

Before working with this compound, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1] All operations should be conducted in a well-ventilated area or a certified laboratory chemical fume hood.[1][2][3] An emergency eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®, Nitrile rubber)To prevent skin contact and absorption.[1][2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

Spill Management Protocol

In the event of a spill, evacuate the immediate area and assess the situation.

  • Small Spills: For minor spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain and absorb the chemical.[1][2][4] The absorbed material should then be transferred to a sealed, properly labeled hazardous waste container for disposal.[2][4]

  • Large Spills: For significant spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1] Evacuate the area and prevent entry.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it with regular trash.[2]

  • Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste should not be mixed with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][3]

  • Waste Collection and Labeling: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3] The container must be compatible with the chemical. The label should clearly identify the contents as "Hazardous Waste" and list the chemical name: "this compound". Associated hazards such as "Flammable," "Toxic," and "Irritant" should also be indicated.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be cool, dry, and away from sources of ignition.[2][3]

  • Disposal Request: Once the container is full or no longer in use, complete a chemical collection request form as per your institution's procedures and arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: Handling This compound B Is there a spill? A->B C Is the spill large? B->C Yes F Is the material waste? B->F No D Contain with inert absorbent. Collect in sealed container. C->D No E Contact EHS Immediately. Evacuate area. C->E Yes G Collect in designated, labeled hazardous waste container. D->G K End E->K F->G Yes J Continue with experiment F->J No H Store in secure satellite accumulation area. G->H I Arrange for EHS pickup. H->I I->K J->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for handling organic substances.[3] Gloves should be inspected before use and disposed of immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat is recommended. It should be fully buttoned to provide maximum coverage.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions should be conducted in a well-ventilated fume hood to prevent inhalation of dust or vapors.[3][4]
Foot Protection Closed-toe shoesSandals or perforated shoes are not permitted in the laboratory.[5]
Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing of the Solid Compound

  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[6]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[6][7]

  • Weighing:

    • Use an analytical balance inside the fume hood if possible.

    • If the balance is outside the hood, tare a sealed container, add the chemical to the container inside the fume hood, and then seal it before weighing.[8]

    • Use a spatula for transferring the powder to minimize dust formation. Avoid pouring directly from the bottle.[6]

  • Container Management: Keep the container of the chemical tightly closed when not in use.[4][6]

2.2. Preparation of Solutions

  • Solvent Selection: Choose an appropriate solvent based on the experimental protocol.

  • Dissolution:

    • Slowly add the weighed solid to the solvent in a suitable flask or beaker inside the fume hood.

    • If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

3.1. Waste Segregation and Collection

Waste TypeContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste ContainerContaminated items such as gloves, bench paper, and weighing boats should be placed in a designated, sealed container for solid chemical waste.[9]
Liquid Waste Labeled "Non-Halogenated Organic Waste" ContainerUnused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof container.[3] Do not pour organic waste down the drain.[3][9]
Sharps Waste Puncture-proof Sharps ContainerContaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.

3.2. Decontamination Procedures

  • Work Surfaces: At the end of each procedure, decontaminate the work area by wiping it down with an appropriate solvent and then cleaning with soap and water. Dispose of the cleaning materials as solid waste.

  • Glassware: Triple rinse glassware with a suitable solvent, followed by a thorough washing with detergent and water. The initial rinsate should be collected as liquid chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][10] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Alert others in the area. For small spills, use a chemical spill kit to absorb the material.[4] For large spills, evacuate the area and contact the appropriate emergency response team.

Visualized Workflows and Logical Relationships

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Designated Work Area in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Segregate and Dispose of Waste E->F G Decontaminate Work Area and Glassware F->G H Remove and Dispose of PPE G->H

Caption: Workflow for handling this compound.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal Waste Chemical Waste (Solid, Liquid, Sharps) Solid Solid Waste Container Waste->Solid Liquid Liquid Waste Container (Non-Halogenated) Waste->Liquid Sharps Sharps Container Waste->Sharps Disposal Licensed Hazardous Waste Disposal Solid->Disposal Liquid->Disposal Sharps->Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.